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  • Product: 2-ethoxy-N-ethylaniline
  • CAS: 13519-73-8

Core Science & Biosynthesis

Foundational

Distinguishing Key Isomers: A Comparative Analysis of 2-ethoxy-N-ethylaniline and N-ethyl-p-phenetidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical and chemical synthesis, positional isomerism presents a fundamental challenge and op...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and chemical synthesis, positional isomerism presents a fundamental challenge and opportunity. Seemingly minor shifts in substituent placement on an aromatic ring can profoundly alter a molecule's physicochemical properties, reactivity, spectroscopic signature, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 2-ethoxy-N-ethylaniline and N-ethyl-p-phenetidine (4-ethoxy-N-ethylaniline). We will dissect their structural nuances and explore how these differences manifest in their analytical profiles, synthetic accessibility, and potential toxicological outlooks. This document serves as a technical resource for scientists, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for their differentiation and synthesis.

The Critical Role of Positional Isomerism

The distinction between ortho, meta, and para substitution is a cornerstone of organic chemistry, with significant implications in drug development. The placement of a functional group dictates electronic effects (inductive and resonance), steric hindrance, and the potential for intramolecular interactions. For drug candidates, this can influence everything from receptor binding affinity and metabolic stability to solubility and bioavailability.

The two molecules at the core of this guide, 2-ethoxy-N-ethylaniline and N-ethyl-p-phenetidine, are structural isomers that perfectly illustrate this principle. Both share the same molecular formula (C₁₀H₁₅NO) and mass, yet the ortho versus para placement of the ethoxy group creates two distinct chemical entities with unique characteristics. Understanding these differences is paramount for unambiguous characterization, process optimization, and predicting their behavior in biological systems.

Molecular Structure and Physicochemical Properties

The fundamental differences between these two compounds originate from their molecular geometry.

Structural Analysis

The ortho-positioned ethoxy group in 2-ethoxy-N-ethylaniline introduces significant steric bulk near the N-ethylamino group. This can restrict bond rotation and influence the conformation of the side chain. In contrast, the para-position in N-ethyl-p-phenetidine places the ethoxy group distant from the amino group, resulting in a more linear and sterically unencumbered molecule.

Caption: Molecular structures of 2-ethoxy-N-ethylaniline and N-ethyl-p-phenetidine.

Comparative Physicochemical Data

The structural variations directly translate to measurable differences in physical properties. While experimental data for these specific N-ethylated compounds is sparse, we can extrapolate from their parent aniline structures and established chemical principles.

Property2-ethoxy-N-ethylanilineN-ethyl-p-phenetidine (4-ethoxy-N-ethylaniline)Causality of Difference
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NOIdentical
Molecular Weight 165.23 g/mol 165.23 g/mol Identical
Boiling Point (°C) Expected to be lowerExpected to be higherThe para-isomer's symmetry allows for more efficient crystal lattice packing and stronger intermolecular forces, requiring more energy to break. The ortho-isomer's steric hindrance disrupts these interactions.[1]
Melting Point (°C) Expected to be significantly lowerHigherSimilar to boiling point, the superior packing of the para-isomer leads to a more stable solid state.[1]
Water Solubility Sparingly solubleSlightly solubleThe para-isomer may exhibit slightly better water solubility as the amino and ethoxy groups are more accessible for hydrogen bonding with water.
pKa Expected to be lower (less basic)Higher (more basic)The ortho-ethoxy group can sterically hinder the solvation of the conjugate acid, destabilizing it and making the parent amine less basic.
LogP Expected to be slightly higherLowerThe ortho-isomer may have more pronounced intramolecular hydrogen bonding between the N-H and the ethoxy oxygen, reducing its polarity and increasing its octanol-water partition coefficient.

Note: Some values are predicted based on the properties of parent compounds like 2-ethylaniline and p-phenetidine.[1][2]

Spectroscopic Differentiation: An Analytical Workflow

Distinguishing between these isomers in a laboratory setting is straightforward with standard spectroscopic techniques. The key is to recognize the differences in molecular symmetry.

G cluster_workflow Spectroscopic Differentiation Workflow Sample Unknown Isomer (C₁₀H₁₅NO) NMR ¹H NMR Analysis Sample->NMR Result1 Complex Aromatic Multiplet (4H, ~6.6-7.2 ppm) NMR->Result1 Ortho-substitution Asymmetric Result2 Two Doublets (AA'BB') (4H, ~6.7-6.9 ppm) NMR->Result2 Para-substitution Symmetric ID1 Identify as 2-ethoxy-N-ethylaniline Result1->ID1 ID2 Identify as N-ethyl-p-phenetidine Result2->ID2

Caption: Decision workflow for isomer identification using ¹H NMR spectroscopy.

¹H NMR Spectroscopy

This is the most definitive method for differentiation.

  • 2-ethoxy-N-ethylaniline: The four protons on the aromatic ring are all chemically non-equivalent and will exhibit complex coupling. This will result in a series of overlapping multiplets in the aromatic region (~6.6-7.2 ppm).

  • N-ethyl-p-phenetidine: Due to the C2 symmetry of the para-substituted ring, the aromatic protons will appear as a classic AA'BB' system. This typically manifests as two distinct doublets (or doublets of doublets), each integrating to 2H.

¹³C NMR Spectroscopy
  • 2-ethoxy-N-ethylaniline: Will show 6 unique signals in the aromatic region.

  • N-ethyl-p-phenetidine: Due to symmetry, will only show 4 unique signals in the aromatic region.

Synthesis Strategies and Mechanistic Considerations

The synthesis of both isomers typically involves the N-alkylation of the corresponding ethoxyaniline precursor. However, the choice of precursor dictates the final product, and the reaction kinetics can be influenced by the substituent position.

General Synthetic Pathway: N-Ethylation

A common and reliable method is reductive amination or direct alkylation with an ethylating agent.

Protocol: N-Ethylation of Ethoxyaniline via Reductive Amination

This protocol is a self-validating system as the progress and purity can be monitored at each stage via Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis post-purification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the starting aniline (2-ethoxyaniline or 4-ethoxyaniline) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Imine Formation: Add 1.2 equivalents of acetaldehyde. The mixture may be stirred at room temperature for 1-2 hours to facilitate imine formation.

    • Causality: The acetaldehyde reacts with the primary aniline to form an intermediate imine. This step is crucial for the subsequent reduction.

  • Reduction: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to control any exotherm.

    • Causality: NaBH(OAc)₃ is chosen as it is selective for imines over aldehydes and is effective under mildly acidic conditions, which can be generated in situ or by adding a small amount of acetic acid. This prevents over-alkylation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

    • Field Insight: The reaction with 2-ethoxyaniline may proceed slower due to the steric hindrance around the nitrogen atom, potentially requiring a longer reaction time or gentle heating.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-ethylated product.

Implications in Drug Development and Biological Activity

The ortho/para isomerism has profound implications for how these molecules might interact within a biological system.

  • Metabolic Stability: The bulky ortho-ethoxy group in 2-ethoxy-N-ethylaniline could act as a "metabolic shield," sterically hindering access by metabolic enzymes (e.g., Cytochrome P450s) to the aromatic ring or the nitrogen. This could potentially increase the molecule's half-life compared to the more accessible para-isomer.

  • Receptor Binding: If the aniline nitrogen or the adjacent aromatic positions are critical for binding to a biological target, the ortho-ethoxy group could prevent an optimal fit, reducing potency. Conversely, the para-isomer might fit perfectly within a receptor's binding pocket.

  • Precursor Potential: p-Phenetidine is a known metabolite and precursor to drugs like phenacetin and bucetin.[1] Consequently, N-ethyl-p-phenetidine could be explored as an intermediate for novel derivatives with altered pharmacokinetic profiles. The high renal toxicity associated with p-phenetidine, however, is a significant concern that would need to be addressed in any drug development program.[1]

Comparative Toxicology and Safety Profile

The toxicological profiles of the parent anilines provide critical guidance for handling their N-ethylated derivatives. Aniline derivatives are generally treated with caution due to risks of methemoglobinemia, skin irritation, and potential long-term health effects.

Safety Aspect2-Ethylaniline (Parent of Ortho-Isomer)p-Phenetidine (Parent of Para-Isomer)
Primary Hazards Toxic if inhaled or in contact with skin; harmful if swallowed.[2] Causes skin and eye irritation.[3][4]Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects.
Key Toxic Effect Can cause methemoglobinemia (reduces blood's oxygen-carrying capacity), leading to headache, dizziness, and cyanosis.[5]High renal toxicity.[1] May cause cyanosis and hypothermia.[6]
Handling Precautions Use in a well-ventilated area, wear appropriate PPE (gloves, safety glasses).[7]Handle as a possible mutagen, avoid exposure. Store away from light and air as it can discolor.[8]

Causality: The toxicity of p-phenetidine is well-documented and linked to its metabolism.[1] Any research involving N-ethyl-p-phenetidine must proceed with the assumption of similar or related toxicity until proven otherwise. The N-ethyl group will alter metabolism, but the core toxicophore may remain.

Conclusion

While 2-ethoxy-N-ethylaniline and N-ethyl-p-phenetidine are simple positional isomers, the placement of the ethoxy group imparts a unique identity to each molecule. N-ethyl-p-phenetidine is a more symmetric, sterically unhindered molecule with potentially stronger intermolecular forces, while 2-ethoxy-N-ethylaniline is characterized by steric crowding that influences its basicity, reactivity, and spectroscopic profile. For the researcher, scientist, or drug development professional, recognizing these distinctions is not merely an academic exercise; it is essential for accurate analysis, efficient synthesis, and the informed design of future chemical entities. The choice between an ortho or para scaffold can be the deciding factor in the success of a research program.

References

  • Inchem.org. (n.d.). ICSC 1385 - N-ETHYLANILINE. Retrieved from [Link]

  • ChemIDplus. (n.d.). p-Phenetidine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N-Ethylaniline (FDB004541). Retrieved from [Link]

  • NJ.gov. (2002). HAZARD SUMMARY: 2-ETHYLANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

Sources

Exploratory

solubility of 2-ethoxy-N-ethylaniline in organic solvents

The Solubility of 2-Ethoxy-N-Ethylaniline in Organic Solvents: A Technical Guide Executive Summary 2-Ethoxy-N-ethylaniline (CAS: 13519-73-8 ), also known as N-ethyl-o-phenetidine, is a critical lipophilic intermediate us...

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility of 2-Ethoxy-N-Ethylaniline in Organic Solvents: A Technical Guide

Executive Summary

2-Ethoxy-N-ethylaniline (CAS: 13519-73-8 ), also known as N-ethyl-o-phenetidine, is a critical lipophilic intermediate used in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors.[1] Its solubility profile is governed by the interplay between its hydrophobic N-ethyl/aromatic moieties and the hydrogen-bond-accepting ethoxy group.[1]

This guide provides a technical analysis of its solubility thermodynamics, predictive modeling based on structure-property relationships (SPR), and validated experimental protocols for solvent selection.[1] It is designed for process chemists and formulation scientists requiring precise data for reaction optimization and purification.[1]

Physicochemical Profile & Solubility Mechanisms

The solubility of 2-ethoxy-N-ethylaniline is dictated by its amphiphilic structure.[1] Understanding the competing intermolecular forces is essential for rational solvent selection.[1]

Structural Analysis
  • Lipophilic Domain: The benzene ring and the N-ethyl group contribute significantly to the molecule's non-polar surface area, driving solubility in hydrophobic solvents (van der Waals forces).[1]

  • Polar Domain: The ether oxygen (ethoxy group) acts as a weak hydrogen bond acceptor.[1] The secondary amine (-NH-) retains a lone pair and a hydrogen atom, allowing it to function as both a hydrogen bond donor and acceptor, though steric hindrance from the ortho-ethoxy group mitigates this interaction compared to para-isomers.[1]

Predicted Solubility Data (Read-Across Analysis)

Based on structural analogs o-phenetidine (CAS 94-70-2) and N-ethylaniline (CAS 103-69-5).[1]

Solvent ClassRepresentative SolventPredicted SolubilityMechanism of Dissolution
Chlorinated Dichloromethane (DCM)High (>500 mg/mL)Dipole-dipole interactions; excellent solvation of the aromatic system.[1]
Aromatic Toluene, XyleneHigh (>400 mg/mL)

-

stacking interactions; "like dissolves like."[1]
Polar Aprotic Ethyl Acetate, AcetoneHigh (>300 mg/mL)Dipole interactions; H-bonding with amine proton.[1]
Polar Protic Ethanol, MethanolModerate-High H-bonding (Solvent -OH to Amine N).[1]
Aliphatic Hexane, HeptaneModerate Van der Waals forces; solubility decreases at low temperatures.
Aqueous Water (pH 7)Very Low (<1 g/L)Hydrophobic effect dominates; energy penalty for cavity formation in water is too high.[1]

Critical Insight: The ortho-substitution pattern creates a "shielding" effect.[1] The ethoxy group sterically hinders the amine nitrogen, reducing the energy of hydration and making the molecule significantly less water-soluble than its para-isomer.[1]

Experimental Protocols for Solubility Determination

As exact solubility values can vary by batch purity and temperature, the following self-validating protocols are recommended for generating internal data.

Protocol A: Isothermal Shake-Flask Method (Standard)

This method determines the thermodynamic solubility limit.[1]

  • Preparation: Add excess 2-ethoxy-N-ethylaniline (liquid/low-melt solid) to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker (200 rpm).

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to separate undissolved solute.

  • Sampling: Carefully withdraw the supernatant using a syringe filter (0.45 µm PTFE) to avoid lipid-like emulsions.

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Dynamic Visual Method (Rapid Screening)

Used for quick solvent selection during process development.[1]

  • Weigh 100 mg of solute into a vial.

  • Add solvent in 100 µL increments (aliquots).

  • Vortex after each addition.[1]

  • Record the volume (

    
    ) required for complete dissolution (clear solution).[1]
    
  • Calculation: Solubility (

    
    ) 
    
    
    
    
    
    .

Visualization: Solubility Equilibrium Workflow

The following diagram illustrates the decision logic for determining solubility experimentally, ensuring data integrity.

SolubilityWorkflow Start Start: Solubility Determination Mix Add Excess Solute to Solvent (Supersaturation) Start->Mix Agitate Agitate @ 25°C (24h) Ensure Equilibrium Mix->Agitate Check Undissolved Solid Present? Agitate->Check AddMore Add More Solute Check->AddMore No Filter Centrifuge & Filter (0.45 µm) Check->Filter Yes AddMore->Agitate Analyze Quantify via HPLC-UV Filter->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Workflow for the Isothermal Shake-Flask Method to determine thermodynamic solubility.

Applications in Synthesis & Purification

Reaction Medium Selection

For alkylation or acylation reactions involving 2-ethoxy-N-ethylaniline:

  • Recommended: Toluene or Dichloromethane (DCM) .[1]

    • Reasoning: High solubility ensures homogenous kinetics.[1] Toluene allows for azeotropic removal of water if the reaction generates moisture.[1]

  • Avoid: Water or Hexane (at low temps).[1]

    • Reasoning: Phase separation in water; potential precipitation in cold hexane leading to heterogeneous reaction rates.[1]

Purification Strategy (Liquid-Liquid Extraction)

Due to its pH-dependent solubility (basic amine), an acid-base extraction strategy is highly effective.[1]

ExtractionLogic Input Crude Mixture (Organic Phase) AcidWash Wash with HCl (1M) Input->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Protonated Amine Salt) PhaseSep->AqLayer Keep BaseTreat Basify with NaOH (pH > 10) AqLayer->BaseTreat Extract Extract into DCM BaseTreat->Extract Final Pure 2-Ethoxy-N-ethylaniline Extract->Final

Caption: Acid-base purification logic leveraging the pH-dependent solubility of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7203, o-Phenetidine. Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Contextual grounding for aniline derivative solubility trends).

Sources

Foundational

Technical Safety Data Guide: N-Ethyl-2-ethoxybenzenamine

This guide serves as an advanced technical reference for N-ethyl-2-ethoxybenzenamine (CAS 13519-73-8).[1][2][3] It is designed for research and development professionals requiring precise safety, handling, and toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for N-ethyl-2-ethoxybenzenamine (CAS 13519-73-8).[1][2][3] It is designed for research and development professionals requiring precise safety, handling, and toxicological data beyond standard regulatory compliance.[1][3]

SECTION 1: Chemical Identification & Molecular Architecture
  • Chemical Name: N-Ethyl-2-ethoxybenzenamine[1][2][3]

  • CAS Number: 13519-73-8[1][2][3][4][5][6]

  • Synonyms: N-Ethyl-o-phenetidine; 2-Ethoxy-N-ethylaniline; N-Ethyl-2-ethoxyaniline.[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2][3][7]
  • Molecular Weight: 165.23 g/mol [3]

  • Structural Characterization: The molecule consists of an aniline core substituted at the ortho position with an ethoxy group (-OEt) and at the nitrogen with an ethyl group (-Et).[1][2][3] This structural motif combines the lipophilicity of the ethyl group with the electron-donating properties of the ethoxy substituent, significantly influencing its metabolic activation and toxicological profile compared to unsubstituted aniline.[1][2][3]

SECTION 2: Hazard Identification & Risk Assessment

Senior Scientist Note: Unlike simple aliphatic amines, this compound possesses the specific toxicity profile of the phenetidine class.[1][2][3] The core risk is not merely irritation, but systemic hematological toxicity (methemoglobinemia).[3]

GHS Classification (Derived from Structure-Activity Relationships)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic).[1][3]

  • Skin Corrosion/Irritation: Category 2.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A.[1][2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood/Spleen).[1][3]

  • Carcinogenicity: Suspected (Category 2) – Based on o-phenetidine analogs.[1][2][3]

Mechanism of Toxicity: The Methemoglobinemia Pathway

The toxicity of N-ethyl-2-ethoxybenzenamine is driven by hepatic bioactivation.[1][2][3] The N-ethyl group is first dealkylated or N-hydroxylated.[1][2][3] The resulting N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe


) to ferric methemoglobin (Fe

), which cannot transport oxygen, leading to cellular hypoxia and cyanosis.[1][3]

ToxicityPathway Compound N-Ethyl-2-ethoxybenzenamine (Lipophilic Parent) Liver Hepatic Metabolism (CYP450) Compound->Liver Absorption Metabolite N-Hydroxy-o-phenetidine (Reactive Intermediate) Liver->Metabolite N-Hydroxylation RBC Erythrocyte Interaction Metabolite->RBC Transport MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Redox Cycling Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Binding Failure

Figure 1: Metabolic activation pathway leading to hematological toxicity.[1][2][3]

SECTION 3: Composition & Purity Standards
ComponentConcentrationCAS NumberImpurity Profile
N-Ethyl-2-ethoxybenzenamine > 97.0% 13519-73-8 Trace o-Phenetidine (CAS 94-70-2)

Quality Control Note: Commercial samples may darken upon storage due to auto-oxidation.[1][2][3] A dark brown color indicates significant degradation (quinone imine formation).[1][3]

SECTION 4: First Aid Measures (Advanced Protocol)
  • General Directive: Immediate action is required. Symptoms of methemoglobinemia (blue lips/nails, headache, dizziness) may be delayed 2-4 hours.[1][3]

  • Inhalation: Move to fresh air. Oxygen administration is the priority if cyanosis is present.[1][2][3]

  • Skin Contact:

    • Do not use ethanol or organic solvents for cleaning; they enhance transdermal absorption.[1][2][3]

    • Wash with polyethylene glycol (PEG 400) or copious soap and water.[1][3]

  • Eye Contact: Rinse for 15 minutes.[1][2][3][8] The ethoxy group renders the compound slightly more lipophilic, making thorough irrigation critical to prevent corneal haze.[1][2][3]

  • Ingestion: Do NOT induce vomiting.

  • Medical Note to Physician:

    • Monitor blood methemoglobin levels.[1][2][3]

    • If MetHb > 30%, administer Methylene Blue (1-2 mg/kg IV) unless the patient has G6PD deficiency.[1][3]

SECTION 5: Fire-Fighting Measures
  • Flash Point: Estimated > 100°C (Class IIIB Combustible Liquid).[1][2][3]

  • Hazardous Combustion Products:

    • Nitrogen Oxides (NOx): Highly toxic reddish-brown fumes.[1][2][3]

    • Carbon Monoxide (CO). [1][3]

  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO

    
    .[1][2][3] Water spray may be ineffective but should be used to cool containers.[1][2][3]
    
SECTION 6: Handling & Storage (The "Inert Loop" Protocol)

Core Directive: Anilines are sensitive to oxidation and light.[1][2][3] Strict anaerobic handling preserves integrity and safety.[1][2][3]

Storage Specifications
  • Atmosphere: Store under Argon or Nitrogen blanket.[1][2][3]

  • Temperature: 2-8°C (Refrigerated) recommended to retard oxidation.[1][2][3]

  • Container: Amber glass with Teflon-lined caps.[1][2][3]

Safe Handling Workflow

HandlingWorkflow Start Storage Retrieval (Refrigerated + Inert Gas) Equilibrate Equilibrate to Room Temp (Prevents condensation) Start->Equilibrate Wait 30 min Transfer Transfer in Fume Hood (Use Syringe/Septum technique) Equilibrate->Transfer Avoid open pouring Use Experimental Application (Closed System) Transfer->Use Reseal Purge Headspace with N2/Ar & Reseal Immediately Use->Reseal Prevent oxidation

Figure 2: Inert atmosphere handling workflow to prevent degradation and exposure.

SECTION 7: Exposure Controls & Personal Protection
  • Engineering Controls: Use only in a chemical fume hood with face velocity > 100 fpm.

  • Hand Protection (Critical):

    • Standard Nitrile:Insufficient for prolonged contact (breakthrough < 15 mins).[1][3]

    • Recommended:Silver Shield / 4H (Laminate) or Double-gloving (Nitrile over Laminate).[1][2][3]

  • Respiratory Protection: If heating or aerosolizing, use a full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.[1][2][3]

SECTION 8: Physical & Chemical Properties
PropertyValue / DescriptionNote
Physical State Liquid (Oil)Viscous
Color Colorless to Pale BrownDarkens on air exposure
Boiling Point ~240-250°C (Estimated)Based on o-phenetidine (229°C)
Density ~1.0 - 1.05 g/cm³Denser than water
Solubility Immiscible in waterSoluble in DCM, EtOAc, Alcohols
Partition Coeff (LogP) ~2.5 - 3.0Lipophilic; bioaccumulative potential
SECTION 9: Stability & Reactivity
  • Chemical Stability: Unstable in air/light (oxidizes to quinones/azobenzenes).[1][2][3]

  • Incompatible Materials:

    • Strong Oxidizers: Reaction may be vigorous/explosive.[1][2][3]

    • Acids: Forms anilinium salts (exothermic).[1][3]

    • Acid Chlorides/Anhydrides: Reacts to form amides.[1][2][3]

SECTION 10: Toxicological Information
  • Acute Toxicity:

    • Oral LD50 (Rat): Estimated 500–1000 mg/kg (Harmful).[1][3]

    • Dermal: High absorption potential.[1][2][3]

  • Chronic Effects:

    • Hematotoxicity: Repeated exposure causes hemolytic anemia and compensatory splenomegaly.[1][2][3]

    • Genotoxicity: o-Phenetidine derivatives are suspected mutagens (Ames positive in activated strains).[1][2][3]

    • Carcinogenicity: The ortho-ethoxy structure is structurally related to known bladder carcinogens, though N-ethylation may modulate potency.[1][2][3] Treat as a suspected carcinogen .[1][2][3]

SECTION 11: Ecological Information & Disposal
  • Ecotoxicity: Toxic to aquatic life with long-lasting effects (Category 2).[1][2][3] Anilines are generally recalcitrant in anaerobic environments but biodegradable aerobically.[1][2][3]

  • Disposal:

    • Do NOT dispose of down the drain.[1][2][3]

    • Collect as Hazardous Organic Waste (Halogen-free).[1][2][3]

    • Incineration requires a scrubber for NOx control.[1][2][3]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11804947 (N-Ethyl-4-methoxybenzenamine - Structural Analog).[1][2][3] Retrieved from [Link][1][3]

  • Hiasa, Y., et al. (1999).[1][2][3][9] Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice.[1][2][3][9] Cancer Letters.[1][2][3][9] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Ethoxy-N-ethylaniline

The following technical guide details the physicochemical characterization of 2-ethoxy-N-ethylaniline, structured for application scientists and process chemists. CAS: 13519-73-8 | Synonyms: N-Ethyl-o-phenetidine, N-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 2-ethoxy-N-ethylaniline, structured for application scientists and process chemists.

CAS: 13519-73-8 | Synonyms: N-Ethyl-o-phenetidine, N-Ethyl-2-ethoxyaniline

Executive Summary & Chemical Identity

2-Ethoxy-N-ethylaniline is a secondary aromatic amine intermediate used primarily in the synthesis of azo dyes and potentially as a pharmacophore building block in medicinal chemistry. Unlike its primary amine precursor (o-phenetidine), the N-ethyl substitution introduces steric bulk and alters the hydrogen bonding network, significantly impacting its volatility and density.

Due to the scarcity of experimental data in public literature for this specific N-alkylated derivative, this guide provides calculated consensus values derived from structure-property relationship (SPR) algorithms, alongside rigorous experimental protocols for in-house validation.

Chemical Structure & Identity
PropertyDetail
IUPAC Name N-Ethyl-2-ethoxyaniline
CAS Number 13519-73-8
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES CCNc1ccccc1OCC

Physicochemical Properties Profile

The following data represents a consensus of calculated values based on fragment contribution methods (ACD/Labs, EPISuite). These values serve as the baseline expectation for process design.

Table 1: Boiling Point & Volatility
ParameterValue (Predicted/Consensus)Technical Context
Boiling Point (760 mmHg) 258 °C ± 20 °C High thermal stress risk. Distillation at atm pressure is not recommended due to potential oxidation/decomposition.
Boiling Point (15 mmHg) ~135 - 140 °C Ideal range for vacuum distillation purification.
Flash Point ~105 °C Class IIIB Combustible Liquid. Requires static grounding.
Enthalpy of Vaporization 52.5 kJ/mol Energy input required for process scale-up.
Table 2: Density & Volumetric Properties
ParameterValue (Predicted)Technical Context
Density (20 °C) 1.02 ± 0.03 g/cm³ Slightly denser than water. Phase separation will result in the organic layer sinking (if not emulsified).
Refractive Index (

)
1.545 Useful for quick purity checks via refractometry.
Molar Volume 162.0 cm³/mol Critical for reactor sizing.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, relying solely on predicted data is insufficient for GMP/GLP workflows. The following protocols are designed to experimentally determine and validate these properties.

Protocol A: Boiling Point Determination via Vacuum Distillation

Objective: Determine the precise boiling point while simultaneously purifying the compound. Logic: A reduced-pressure environment lowers the boiling point, preventing thermal degradation (N-oxide formation) common in anilines heated >200°C.

Workflow Diagram (Graphviz):

DistillationWorkflow Start Crude 2-Ethoxy-N-ethylaniline Setup Setup: Short-path Distillation (Vigreux Column) Start->Setup Vacuum Apply Vacuum (< 10 mmHg) Setup->Vacuum Heat Gradual Heating (Oil Bath) Vacuum->Heat Stabilize P Frac1 Fraction 1: Volatiles (Solvent/Water) Heat->Frac1 T < 100°C Frac2 Fraction 2: Main Cut (Record T & P) Frac1->Frac2 T stabilizes End Pure Product (Check GC-MS) Frac2->End

Figure 1: Purification and boiling point determination workflow.

Step-by-Step Procedure:

  • Preparation: Load crude material into a round-bottom flask (max 60% volume). Add magnetic stir bar.

  • System Assembly: Connect a short-path distillation head with a Vigreux column (to prevent bumping). Grease all joints (high-vacuum grease).

  • Vacuum Application: Connect to a vacuum pump with a manometer. Reduce pressure to 10 mmHg .

  • Equilibration: Allow the system to degas for 5 minutes before heating.

  • Heating: Immerse flask in an oil bath. Raise bath temperature slowly.

  • Data Capture: Record the vapor temperature (

    
    ) when the distillation rate is constant (1 drop/second).
    
    • Validation: Use a pressure-temperature nomograph to convert

      
       @ 10 mmHg to atmospheric equivalent.
      
Protocol B: Density Measurement via Oscillating U-Tube

Objective: Obtain density data accurate to 0.0001 g/cm³ for process engineering. Logic: Pycnometers are prone to user error (temperature fluctuation). Oscillating U-tube densitometry relies on the damping frequency of the mass, independent of volume judgment.

Step-by-Step Procedure:

  • Calibration: Calibrate the densitometer using degassed water (

    
     g/cm³ at 20°C) and dry air.
    
  • Sample Prep: Filter 2 mL of 2-ethoxy-N-ethylaniline through a 0.45 µm PTFE syringe filter to remove particulates.

  • Injection: Inject sample into the U-tube, ensuring no micro-bubbles are trapped (bubbles cause artificially low density readings).

  • Equilibration: Set internal Peltier thermostat to 20.00 °C. Wait for thermal equilibrium (approx. 2 mins).

  • Measurement: Record density (

    
    ).
    
  • Validation: Repeat at 25.00 °C. The density should decrease by approximately

    
     g/cm³ per degree Celsius.
    

Technical Implications for Drug Development

Understanding these properties allows for precise control over reaction kinetics and workup efficiency.

Solvent Selection & Partitioning
  • Density > 1.00: In aqueous extractions (e.g., washing with brine), 2-ethoxy-N-ethylaniline will likely form the bottom layer if the brine density is < 1.02, but may invert if using concentrated NaOH.

    • Risk:[1][2][3] Inversion of layers during extraction is a common cause of yield loss. Always verify layer identity via "drop test" (add a drop of water; if it travels through the top layer, the top is organic).

Reaction Thermodynamics
  • Boiling Point: The high boiling point (~258°C) makes this compound suitable for high-temperature condensation reactions (e.g., Ullmann coupling) without requiring pressure vessels. However, it also requires high-boiling solvents (e.g., DMSO, NMP) for removal, or rigorous acid-base extraction workups.

Process Safety Logic (Graphviz):

SafetyLogic Property High Boiling Point (~258°C) Risk1 Risk: Thermal Decomposition (Oxidation) Property->Risk1 Risk2 Risk: Difficult Solvent Removal Property->Risk2 Mitigation1 Use Vacuum Distillation Risk1->Mitigation1 Mitigation2 Use Acid/Base Extraction (Amine Salt Formation) Risk2->Mitigation2

Figure 2: Operational risks and mitigations derived from physical properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 13519-73-8 (2-Ethoxy-N-ethylaniline). Retrieved from [Link]

  • ACD/Labs.Percepta Platform: Physicochemical Property Prediction.
  • Lide, D. R. (Ed.).[4] CRC Handbook of Chemistry and Physics.[4] (Standard reference for analogue compounds like o-phenetidine and N-ethylaniline).

Sources

Foundational

Nomenclature and Identification of o-Phenetidine

An In-depth Technical Guide to o-Phenetidine and the Quest for its N-Ethyl Derivative A Foreword to the Researcher: This technical guide was initially conceived to explore the N-ethyl derivative of o-phenetidine, a compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to o-Phenetidine and the Quest for its N-Ethyl Derivative

A Foreword to the Researcher:

This technical guide was initially conceived to explore the N-ethyl derivative of o-phenetidine, a compound of potential interest in various fields of chemical synthesis. However, an exhaustive search of scientific literature and chemical databases revealed a significant scarcity of specific information regarding this particular derivative. While the parent compound, o-phenetidine (also known as 2-ethoxyaniline), is a well-documented and widely utilized chemical intermediate, its N-ethylated counterpart remains largely uncharacterized in publicly accessible resources.

Therefore, this guide has been adapted to provide a comprehensive overview of the core compound, o-phenetidine. We believe that a thorough understanding of the parent molecule—its properties, synthesis, and applications—is the most valuable resource for any researcher interested in its derivatives. This document will serve as a foundational reference, from which further investigation into less-documented compounds like the N-ethyl derivative can be logically extrapolated and pursued.

o-Phenetidine is an aromatic organic compound that is systematically named 2-ethoxyaniline . Its identity is firmly established through a variety of internationally recognized identifiers.

Synonyms: The compound is known by several synonyms in both academic and commercial contexts. These include:

  • o-Ethoxyaniline

  • 2-Ethoxybenzenamine[1]

  • 1-Amino-2-ethoxybenzene[1]

  • 2-Aminophenetole

  • o-Aminophenetole

  • 2-Ethoxyphenylamine[2]

  • Ethoxyphenylamine[1]

  • o-Aminophenol ethyl ether[2]

Chemical Identifiers: For unambiguous identification, the following identifiers are crucial:

IdentifierValue
CAS Number 94-70-2[1]
EC Number 202-356-4
Beilstein/REAXYS Number 637069
PubChem CID 7203[2]

Physicochemical Properties of o-Phenetidine

Understanding the physical and chemical properties of o-phenetidine is fundamental to its handling, application in synthesis, and purification.

Table of Properties:

PropertyValueSource
Molecular Formula C₈H₁₁NO[3]
Molar Mass 137.18 g/mol [2]
Appearance Colorless to yellow oily liquid; darkens on exposure to air and light.[3]
Boiling Point 228-233 °C[3]
Melting Point -20 °C[3]
Density 1.051 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.555[3]
Solubility Soluble in alcohol, ether, and dilute acid. Slightly soluble in water.[3]
Flash Point 80 °C (176 °F)[3]

Synthesis of o-Phenetidine

The industrial production of o-phenetidine is typically achieved through a two-step process starting from o-nitrochlorobenzene.

Reaction Pathway:

  • Etherification: o-Nitrochlorobenzene is reacted with ethanol in the presence of a base, such as sodium hydroxide, to form o-nitrophenetole.

  • Reduction: The nitro group of o-nitrophenetole is then reduced to an amine. This reduction is commonly carried out using iron filings in the presence of an acid, such as hydrochloric acid (Béchamp reduction), or through catalytic hydrogenation.

Synthesis_of_o_Phenetidine o_nitrochlorobenzene o-Nitrochlorobenzene o_nitrophenetole o-Nitrophenetole o_nitrochlorobenzene->o_nitrophenetole Etherification ethanol Ethanol + Base o_phenetidine o-Phenetidine (2-Ethoxyaniline) o_nitrophenetole->o_phenetidine Reduction reducing_agent Reducing Agent (e.g., Fe/HCl) Azo_Dye_Synthesis o_phenetidine o-Phenetidine diazonium_salt Diazonium Salt o_phenetidine->diazonium_salt Diazotization nitrous_acid Nitrous Acid (NaNO2/HCl) azo_dye Azo Dye diazonium_salt->azo_dye Azo Coupling coupling_component Coupling Component

Caption: General workflow for azo dye synthesis using o-phenetidine.

4.2. Pharmaceutical Synthesis

o-Phenetidine serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). [1]Its structural motif is found in a range of therapeutic agents. For instance, it has been used as a precursor in the synthesis of certain analgesics and anti-inflammatory drugs. [1] 4.3. Other Industrial Uses

Beyond dyes and pharmaceuticals, o-phenetidine finds utility in the production of:

  • Agrochemicals: As an intermediate in the synthesis of some pesticides and herbicides.

  • Rubber Chemicals: It can be used in the manufacture of antioxidants and stabilizers for rubber products. [1]

The N-Ethyl Derivative: A Research Frontier

As mentioned, there is a notable lack of detailed, publicly available information on the N-ethyl derivative of o-phenetidine. This presents an opportunity for novel research.

Hypothetical Synthesis: The synthesis of N-ethyl-o-phenetidine could likely be achieved through standard N-alkylation methods, such as:

  • Reductive Amination: Reacting o-phenetidine with acetaldehyde in the presence of a reducing agent (e.g., sodium borohydride).

  • Direct Alkylation: Reacting o-phenetidine with an ethylating agent like ethyl iodide or diethyl sulfate, though this method risks over-alkylation.

A systematic investigation into these synthetic routes, followed by thorough characterization of the resulting product using modern analytical techniques (NMR, MS, IR), would be a valuable contribution to the chemical sciences.

Safety and Handling of o-Phenetidine

o-Phenetidine is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.

  • Irritation: It can cause irritation to the skin, eyes, and respiratory tract.

  • Storage: It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound is sensitive to light and air and may darken over time. [3] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

o-Phenetidine (2-ethoxyaniline) is a chemical intermediate of significant industrial importance, with well-established roles in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its properties and synthesis are well-documented, providing a solid foundation for its use in research and development.

The N-ethyl derivative of o-phenetidine, however, represents a comparatively unexplored area of chemical space. The lack of readily available data presents a clear opportunity for synthetic and analytical chemists to contribute new knowledge. The methodologies and applications outlined for the parent compound in this guide can serve as a valuable starting point for such endeavors.

References

  • 2-Ethoxyaniline: A Versatile Compound with Wide Applications. (n.d.). Retrieved from [Link]

  • 2-ETHOXYANILINE. (2024, April 9). ChemBK. Retrieved from [Link]

  • Exploring the Market Prospect of 2-Ethoxyaniline: A Comprehensive Analysis of its Properties and Synthetic Route by Manufacturer. (n.d.). Retrieved from [Link]

  • o-Phenetidine. (n.d.). PubChem. Retrieved from [Link]

  • 4-Ethoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • p-Phenetidine. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of 2-ethoxy-N-ethylaniline from o-phenetidine

Abstract: This document provides a comprehensive guide for the synthesis of 2-ethoxy-N-ethylaniline, a valuable secondary amine intermediate in organic synthesis. The primary focus is on the reductive amination of o-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-ethoxy-N-ethylaniline, a valuable secondary amine intermediate in organic synthesis. The primary focus is on the reductive amination of o-phenetidine (2-ethoxyaniline) with acetaldehyde, a method selected for its high efficiency, selectivity, and operational simplicity in a laboratory setting. We will explore the underlying chemical principles, provide a detailed, step-by-step protocol, and discuss critical aspects of process control, product characterization, and safety. An alternative synthetic route via direct N-alkylation is also briefly reviewed to offer a comparative perspective. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

2-ethoxy-N-ethylaniline is a substituted aniline derivative whose structural motif can be found in various chemical contexts, including the synthesis of dyes and pharmaceutical intermediates. The starting material, o-phenetidine (also known as 2-ethoxyaniline), is a readily available primary aromatic amine.[1][2] The conversion of this primary amine to the target N-ethyl secondary amine can be approached through several synthetic strategies.

The principal challenge in this transformation is achieving selective mono-N-ethylation while avoiding the formation of the tertiary amine, N,N-diethyl-2-ethoxyaniline.

  • Reductive Amination (Recommended): This is one of the most effective and widely used methods for forming C-N bonds.[3] It involves the reaction of the primary amine (o-phenetidine) with an aldehyde (acetaldehyde) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.[4] This one-pot procedure is highly selective and generally proceeds under mild conditions, making it the preferred method for laboratory-scale synthesis.[5][6]

  • Direct Alkylation: This classical approach involves treating the amine with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide).[7][8] However, controlling the reaction to prevent over-alkylation is notoriously difficult, often resulting in a mixture of secondary and tertiary amines, which necessitates challenging purification steps.[4]

  • High-Temperature Catalytic Alkylation: Industrial-scale syntheses sometimes employ the reaction of anilines with alcohols at high temperatures and pressures in an autoclave, often with a catalyst.[9][10] While effective for large quantities, these methods require specialized equipment and harsh conditions that are not practical or necessary for most research applications.

Given its superior control and milder conditions, this guide will focus on the reductive amination pathway.

Principle & Mechanism of Reductive Amination

The reductive amination process occurs in two sequential steps within the same reaction vessel:

  • Nucleophilic Addition & Dehydration: The nitrogen atom of the primary amine, o-phenetidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form a C=N double bond, yielding an N-ethylidene-2-ethoxyaniline (an imine or Schiff base) intermediate.

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced. This hydride reagent selectively reduces the imine double bond to a single bond, affording the final product, 2-ethoxy-N-ethylaniline.[11] Sodium borohydride is ideal for this step as it is capable of reducing imines but is generally unreactive towards the starting aldehyde under controlled conditions, thus minimizing the reduction of acetaldehyde to ethanol.[4]

Reductive Amination Mechanism Mechanism of 2-ethoxy-N-ethylaniline Synthesis OP o-phenetidine INT Imine Intermediate (Schiff Base) OP->INT + Acetaldehyde (Nucleophilic Addition) AC Acetaldehyde RB Sodium Borohydride (NaBH4) PROD 2-ethoxy-N-ethylaniline INT->PROD + NaBH4 (Reduction)

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-ethoxy-N-ethylaniline on a laboratory scale, yielding a high-purity product.

Materials and Equipment
Reagent/MaterialCAS No.FormulaM.W. ( g/mol )Notes
o-phenetidine94-70-2C₈H₁₁NO137.18Toxic, handle with care.[2]
Acetaldehyde75-07-0C₂H₄O44.05Volatile, flammable.
Sodium Borohydride16940-66-2NaBH₄37.83Reacts with water.
Methanol (Anhydrous)67-56-1CH₄O32.04Solvent.
Diethyl Ether60-29-7C₄H₁₀O74.12Extraction solvent.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00For work-up.
Anhydrous MgSO₄/Na₂SO₄7487-88-9MgSO₄120.37Drying agent.

Equipment:

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel)

Step-by-Step Synthesis Procedure

Synthesis Workflow Experimental Workflow A 1. Reaction Setup - Dissolve o-phenetidine in methanol - Cool in ice bath B 2. Imine Formation - Add acetaldehyde dropwise - Stir for 1 hour A->B C 3. Reduction - Add NaBH4 portion-wise - Stir for 3 hours at room temp. B->C D 4. Quenching & Work-up - Add water & NaOH solution - Extract with diethyl ether C->D E 5. Purification - Dry organic layer (MgSO4) - Evaporate solvent D->E F 6. Final Product - Purify by vacuum distillation - Characterize product E->F

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenetidine (e.g., 13.7 g, 0.1 mol) in anhydrous methanol (100 mL). Cool the solution to 0-5 °C using an ice bath.

  • Imine Formation: Add acetaldehyde (e.g., 6.6 g, 0.15 mol, 1.5 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture again in an ice bath. Add sodium borohydride (e.g., 5.7 g, 0.15 mol, 1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition, remove the ice bath and let the reaction stir at room temperature for an additional 3 hours.[11]

  • Work-up and Extraction: Carefully quench the reaction by slowly adding 50 mL of water. Add 1 M sodium hydroxide solution until the pH is ~9. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product Isolation: The crude product can be purified by vacuum distillation to yield 2-ethoxy-N-ethylaniline as a colorless to pale yellow oil.

Product Characterization

The identity and purity of the synthesized 2-ethoxy-N-ethylaniline should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (Expected M⁺ = 165.23 g/mol ) and assess purity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the ethyl groups (ethoxy and N-ethyl), aromatic protons, and the N-H proton.

    • ¹³C NMR: Expect distinct signals corresponding to the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Look for a characteristic N-H stretching vibration around 3400 cm⁻¹, C-H stretches for aliphatic and aromatic groups, and C-O stretching for the ether linkage.[14]

Safety and Handling Precautions

It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • o-phenetidine: Toxic if swallowed, in contact with skin, or if inhaled. May cause genetic defects.[15][16] Handle with extreme care and avoid exposure.

  • Acetaldehyde: Highly flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Store in a dry environment.

  • Solvents (Methanol, Diethyl Ether): Flammable and toxic. Avoid inhalation and skin contact.[17]

All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time for imine formation or reduction. Ensure reagents are fresh and anhydrous.
Loss during work-up.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking to prevent emulsion formation.
Presence of Starting Material Insufficient acetaldehyde or reducing agent.Use a slight excess of acetaldehyde (1.2-1.5 eq). Ensure the reducing agent is active and added in sufficient quantity.
Formation of Tertiary Amine Not a major issue with this method, but could indicate a different reaction pathway.Confirm the identity of byproducts with GC-MS. This is more common in direct alkylation methods.[4]

Conclusion

The synthesis of 2-ethoxy-N-ethylaniline from o-phenetidine via reductive amination is a reliable and highly efficient method suitable for research and development laboratories. This approach offers excellent control over selectivity, avoiding the common issue of over-alkylation, and proceeds under mild conditions. By following the detailed protocol and adhering to the safety guidelines presented, researchers can successfully synthesize this valuable secondary amine intermediate for further applications.

References

  • PrepChem. (n.d.). Synthesis of N-ethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145562B - N-ethyl aniline preparation method.
  • Patsnap. (n.d.). N-ethyl aniline preparation method - Eureka. Retrieved from [Link]

  • Chembid. (n.d.). 2-Ethoxyaniline: A Versatile Compound with Wide Applications. Retrieved from [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of crystalline poly(N-(2-hydroxyethyl)aniline) microspheres. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145562A - N-ethyl aniline preparation method.
  • PubChem. (n.d.). o-Phenetidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
  • U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3·7H2O as catalyst. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet - o-Phenetidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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Application

Application Notes and Protocols for the N-ethylation of o-Phenetidine using Ethyl Bromide

Abstract: This document provides a comprehensive guide for the selective mono-N-ethylation of o-phenetidine (2-ethoxyaniline) utilizing ethyl bromide as the alkylating agent. N-alkylation of aromatic amines is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selective mono-N-ethylation of o-phenetidine (2-ethoxyaniline) utilizing ethyl bromide as the alkylating agent. N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for creating valuable intermediates in the pharmaceutical, dye, and agrochemical industries.[1][2] This protocol is designed for researchers and drug development professionals, offering in-depth mechanistic insights, a detailed, field-proven experimental procedure, and critical considerations for process optimization and safety. The causality behind experimental choices is elucidated to ensure reproducibility and high selectivity, mitigating common side reactions such as over-alkylation.

Introduction and Scientific Context

o-Phenetidine is a versatile aromatic amine, serving as a crucial building block for a variety of complex organic molecules.[2] Its N-alkylation, specifically N-ethylation, yields N-ethyl-o-phenetidine, an intermediate with significant potential in synthetic chemistry. The direct alkylation of an amine with an alkyl halide, such as ethyl bromide, is a classical and widely practiced method for forming carbon-nitrogen bonds.[3]

The core challenge in this synthesis lies in controlling the reaction's selectivity. The primary amine starting material, upon mono-alkylation, is converted into a secondary amine. This product is often more nucleophilic and less sterically hindered than the starting amine, creating a propensity for a second alkylation event.[4] This leads to the formation of the tertiary amine, N,N-diethyl-o-phenetidine, and potentially the quaternary ammonium salt as undesirable byproducts. Therefore, a robust protocol must be designed to kinetically favor the formation of the desired mono-alkylated product. This guide addresses this challenge by providing a meticulously controlled procedure.

Reaction Mechanism: A Nucleophilic Substitution Approach

The N-ethylation of o-phenetidine with ethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the o-phenetidine's amino group acts as a nucleophile. It attacks the electrophilic carbon atom of ethyl bromide—the carbon bonded to the bromine. This carbon is electrophilic due to the high electronegativity of bromine, which polarizes the C-Br bond.

  • Transition State: A transient, high-energy transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

  • Displacement and Product Formation: The C-N bond formation is concerted with the cleavage of the C-Br bond. The bromide ion is displaced as the leaving group, resulting in the formation of an ethyl-o-phenetidinium bromide salt.

  • Deprotonation: The resulting ammonium salt is acidic. In the presence of a base, it is deprotonated to yield the final, neutral N-ethyl-o-phenetidine product and a protonated base. The base is crucial; without it, the hydrobromic acid (HBr) formed would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Caption: SN2 mechanism for the N-ethylation of o-phenetidine.

Validated Experimental Protocol

This protocol is optimized for the selective synthesis of mono-N-ethylated o-phenetidine. Adherence to the specified conditions is critical for achieving high yield and purity.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Recommended Grade/Purity
o-Phenetidine94-70-2137.18 g/mol ≥98%
Ethyl Bromide74-96-4108.97 g/mol ≥99%, stabilized
Potassium Carbonate584-08-7138.21 g/mol Anhydrous, fine powder, ≥99%
Acetonitrile (MeCN)75-05-841.05 g/mol Anhydrous, ≥99.8%
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Brine (Saturated NaCl)7647-14-5-Saturated aqueous solution
Anhydrous MgSO₄7487-88-9120.37 g/mol ACS Grade
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Column chromatography setup (optional, for high-purity applications)

Step-by-Step Methodology

A. Reaction Setup and Execution

  • Apparatus Assembly: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Charging: To the flask, add o-phenetidine (10.0 g, 72.9 mmol, 1.2 eq.) and anhydrous potassium carbonate (15.1 g, 109.3 mmol, 1.8 eq.).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a fine suspension.

  • Alkylating Agent Preparation: In the dropping funnel, prepare a solution of ethyl bromide (6.6 g, 60.7 mmol, 1.0 eq.) in 20 mL of anhydrous acetonitrile.

  • Reaction Initiation: Begin to add the ethyl bromide solution dropwise to the stirred suspension at room temperature over a period of 30 minutes. A slight exotherm may be observed. Causality Note: Slow addition prevents a rapid temperature increase and minimizes the formation of the N,N-diethyl byproduct.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C). Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

B. Work-up and Isolation

  • Cooling and Filtration: Once the reaction is complete (as indicated by the consumption of o-phenetidine on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with ethyl acetate (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Extraction: Redissolve the resulting crude oil in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The water wash removes any remaining inorganic salts, and the brine wash aids in breaking emulsions and removing residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude N-ethyl-o-phenetidine.

C. Purification

For most applications, the crude product is of sufficient purity (>95%). For higher purity requirements, the product can be purified by vacuum distillation or silica gel column chromatography.

Workflow cluster_prep A. Reaction cluster_workup B. Work-up cluster_purify C. Purification setup 1. Assemble Dry Apparatus under Inert Gas charge 2. Charge Flask with o-Phenetidine & K₂CO₃ setup->charge add_solvent 3. Add Anhydrous MeCN and Stir charge->add_solvent add_etbr 4. Add Ethyl Bromide Solution Dropwise add_solvent->add_etbr reflux 5. Heat to Reflux (80°C) & Monitor via TLC add_etbr->reflux cool 6. Cool to RT & Filter Solids reflux->cool Reaction Complete evap 7. Concentrate Filtrate cool->evap extract 8. Redissolve & Perform Aqueous Washes evap->extract dry 9. Dry Organic Layer & Concentrate extract->dry crude Crude Product dry->crude purify 10. Vacuum Distillation or Column Chromatography crude->purify final Pure N-ethyl-o-phenetidine purify->final

Caption: Experimental workflow for the synthesis of N-ethyl-o-phenetidine.

Process Optimization and Data

Control over reaction parameters is essential for maximizing the yield of the desired mono-alkylated product.

ParameterCondition/ChoiceRationale and Impact on Selectivity
Stoichiometry Use a slight excess of amine (1.2 eq. o-phenetidine to 1.0 eq. ethyl bromide)Statistically favors the reaction of the alkylating agent with the more abundant primary amine, suppressing over-alkylation.
Base Anhydrous K₂CO₃ (weak, heterogeneous base)Sufficiently basic to neutralize the HBr byproduct without promoting significant side reactions like elimination of HBr from ethyl bromide. Its heterogeneity can help moderate reactivity. Stronger bases (e.g., NaOH, NaH) may increase the rate but can also lead to lower selectivity.[5][6]
Solvent Acetonitrile (polar aprotic)Stabilizes the charged transition state of the SN2 reaction, accelerating the rate. Other polar aprotic solvents like DMF or DMSO are also effective but can be more difficult to remove.
Temperature 80°C (Reflux in MeCN)Provides sufficient thermal energy to overcome the activation barrier without being excessively high. Higher temperatures can increase the rate of the competing di-alkylation reaction.[5]
Concentration ~0.6 MA moderate concentration ensures a reasonable reaction rate. Very high concentrations can lead to localized heating and increased side reactions.

Expected Yield: 80-90% of purified N-ethyl-o-phenetidine.

Critical Safety and Handling Protocols

A thorough understanding and implementation of safety measures are mandatory.

  • Hazard Identification:

    • o-Phenetidine: Toxic upon ingestion, inhalation, and skin contact. Handle with care.[7]

    • Ethyl Bromide: Classified as a carcinogen and is toxic and harmful.[8] It is volatile and should be handled exclusively in a chemical fume hood.[8][9][10]

    • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed or inhaled.

  • Engineering Controls:

    • All operations involving the handling of ethyl bromide and o-phenetidine must be conducted in a certified, well-ventilated chemical fume hood to prevent inhalation exposure.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Wear solvent-resistant gloves (e.g., Viton or laminate gloves are recommended for handling ethyl bromide).[9] Nitrile gloves may be suitable for brief contact but should be changed immediately upon contamination.[10]

    • Body Protection: A flame-resistant lab coat must be worn.

  • Spill and Emergency Procedures:

    • In case of a small spill, absorb the material with an inert absorbent (vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[11]

    • Ensure an emergency shower and eyewash station are readily accessible.

  • Waste Disposal:

    • All liquid and solid waste generated from this procedure must be collected and disposed of as hazardous chemical waste in accordance with institutional and local environmental regulations.

Conclusion

This application note details a reliable and selective protocol for the N-ethylation of o-phenetidine using ethyl bromide. By carefully controlling stoichiometry, temperature, and the choice of base, researchers can effectively minimize the common problem of over-alkylation and achieve high yields of the desired N-ethyl-o-phenetidine. While effective, this classical method uses a hazardous alkylating agent. For future process development, especially on an industrial scale, investigation into greener alternatives such as reductive amination with acetaldehyde or "borrowing hydrogen" catalysis using ethanol is highly encouraged.[12][13][14][15]

References

  • Process for the manufacture of P-phenetidine.
  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • Process for the manufacture of p-phenetidine.
  • ETHYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

  • (PDF) Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]

  • o-Phenetidine | C8H11NO. PubChem, National Institutes of Health. [Link]

  • Ethidium Bromide | Health & Safety. University of Bristol. [Link]

  • N-alkylation of aromatic amines.
  • (PDF) Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. ResearchGate. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Ethidium Bromide Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

  • Process for the preparation of alkylated aromatic amines.
  • Mechanism and kinetics of the n-propyl bromide and OH reaction using integrated ab initio methods and variational transition-state theory. ResearchGate. [Link]

  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. [Link]

  • Handling Ethidium Bromide. UCSD Blink. [Link]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

Method

Technical Application Note: 2-Ethoxy-N-ethylaniline in High-Performance Azo Dye Synthesis

Executive Summary & Chemical Significance[1][2] 2-Ethoxy-N-ethylaniline (also known as N-ethyl-o-phenetidine) is a critical intermediate in the synthesis of monoazo disperse dyes and cationic dyes. Its structural uniquen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Significance[1][2]

2-Ethoxy-N-ethylaniline (also known as N-ethyl-o-phenetidine) is a critical intermediate in the synthesis of monoazo disperse dyes and cationic dyes. Its structural uniqueness lies in the combination of an electron-donating ethoxy group at the ortho position and a secondary amine functionality.

Mechanistic Role in Chromophore Design

In azo dye synthesis, this molecule acts as the Coupling Component . Its utility is defined by two key electronic effects:

  • Auxochromic Activation: The N-ethyl group strongly activates the benzene ring at the para position, facilitating rapid electrophilic aromatic substitution by diazonium salts.

  • Bathochromic Shift: The ortho-ethoxy group provides steric and electronic influences that shift the absorption maximum (

    
    ) toward longer wavelengths (red-shift) compared to unsubstituted aniline couplers. This allows for the creation of deep orange, scarlet, and red shades (e.g., Disperse Orange 29 analogs) [1].
    

Safety Advisory: Like many aniline derivatives, this compound is toxic by inhalation and skin absorption.[1][2] All protocols below require the use of a fume hood, nitrile gloves, and eye protection.

Chemical Pathway & Reaction Logic[2][5][6]

The synthesis of a dye using 2-ethoxy-N-ethylaniline generally follows the "Diazotization-Coupling" paradigm. The reaction must be strictly controlled to prevent the formation of triazenes (N-coupling) rather than the desired azo dyes (C-coupling).

Pathway Diagram

The following diagram illustrates the reaction pathway using p-nitroaniline as a model diazo component.

DyeSynthesis Diazo Diazo Component (p-Nitroaniline) Acid Acid/NaNO2 (0-5°C) Diazo->Acid Dissolution Diazonium Diazonium Salt (Electrophile) Acid->Diazonium Diazotization Dye Target Azo Dye (Disperse Red Analog) Diazonium->Dye Coupling (Electrophilic Subst.) Coupler Coupler (2-Ethoxy-N-ethylaniline) Buffer Acetate Buffer (pH 4.0-5.0) Coupler->Buffer Solubilization Buffer->Dye pH Control

Figure 1: Reaction pathway for the synthesis of a monoazo dye using 2-ethoxy-N-ethylaniline.

Pre-Operational Protocol: Quality Control

Before synthesis, the purity of the intermediate must be verified. Commercial technical grades often contain residual o-phenetidine (primary amine), which leads to shade dulling and lower fastness properties.

QC Method: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0%; Residual o-phenetidine < 0.5%.

Experimental Protocol: Synthesis of Model Disperse Dye

This protocol describes the coupling of p-Nitroaniline with 2-ethoxy-N-ethylaniline . This system is a standard model for validating the reactivity of the coupler.

Reagents Required
ReagentQuantityMolar Eq.Role
p-Nitroaniline13.8 g1.0Diazo Component
Hydrochloric Acid (37%)30 mL~3.5Solubilizer/Acid Source
Sodium Nitrite (NaNO2)7.0 g1.02Diazotizing Agent
2-Ethoxy-N-ethylaniline 17.0 g 1.03 Coupling Component
Sodium AcetateAs req.-pH Buffer
Ice/Water~500 g-Temperature Control
Step-by-Step Methodology
Phase A: Diazotization (The Electrophile)
  • Dissolution: In a 500 mL beaker, disperse 13.8 g of p-nitroaniline in 30 mL of concentrated HCl and 50 mL of water. Heat to 60°C to dissolve, then precipitate fine crystals by pouring onto 200 g of crushed ice with vigorous stirring.

    • Why: Rapid cooling creates micro-crystals with high surface area, ensuring complete reaction with nitrite [2].

  • Nitrosation: Maintain temperature at 0–5°C . Add a solution of 7.0 g Sodium Nitrite (dissolved in 20 mL water) dropwise over 20 minutes.

    • Critical Control: If red fumes (

      
      ) appear, the addition is too fast.
      
  • Clarification: Stir for 30 minutes. Destroy excess nitrous acid by adding sulfamic acid until starch-iodide paper no longer turns blue. Filter the solution to remove insoluble impurities. Keep the filtrate cold.

Phase B: Preparation of Coupler Solution
  • Solubilization: In a separate flask, dissolve 17.0 g of 2-ethoxy-N-ethylaniline in 20 mL of Glacial Acetic Acid diluted with 100 mL of water.

  • Cooling: Cool this solution to 5–10°C.

Phase C: The Coupling Reaction[3][4]
  • Addition: Slowly add the cold Diazonium solution (from Phase A) into the Coupler solution (Phase B) over 45 minutes.

  • pH Regulation: Simultaneously, add saturated Sodium Acetate solution dropwise to maintain the pH between 4.0 and 5.0 .

    • Mechanism:[5][3][6] At pH < 3, the amine coupler is protonated (

      
      ), deactivating the ring and inhibiting coupling. At pH > 7, the diazonium salt forms diazotates, which do not couple. The window of 4–5 is critical for secondary amines [3].
      
  • Completion: Stir for 2 hours. The mixture will turn a deep red/orange precipitate.

  • Workup: Heat the suspension to 60°C for 30 minutes to aggregate the particles (improving filtration). Filter hot. Wash with warm water until the filtrate is neutral and colorless.

  • Drying: Dry the cake at 60°C under vacuum.

Experimental Workflow Diagram

Workflow cluster_diazo Diazotization (0-5°C) cluster_coupling Coupling (pH 4-5) start Start step1 Dissolve p-Nitroaniline (HCl + Heat) start->step1 step2 Crash Cool on Ice step1->step2 step3 Add NaNO2 Dropwise step2->step3 step4 Check Starch-Iodide (Destroy Excess HNO2) step3->step4 step6 Combine Streams (Slow Addition) step4->step6 Diazonium Soln step5 Dissolve 2-ethoxy-N-ethylaniline (Acetic Acid) step5->step6 Coupler Soln step7 Buffer with NaOAc step6->step7 finish Filtration & Drying step7->finish

Figure 2: Operational workflow for the coupling process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tar Formation Temperature too high during diazotization (>5°C).Ensure strict ice-bath control; add internal ice if necessary.
Low Yield pH drift during coupling.Use an automated pH probe; ensure sufficient buffer capacity.
Dull Color Oxidation of the coupler before reaction.Use fresh 2-ethoxy-N-ethylaniline; store under nitrogen.
Insoluble Spots Unreacted diazo component.Ensure "Crash Cool" step produces fine crystals; increase stirring speed.

References

  • Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol for Diazotization).

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Mechanisms of Coupling).

Disclaimer: This guide is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) for 2-ethoxy-N-ethylaniline before handling.

Sources

Application

procedure for preparation of N-ethyl-2-aminophenetole

An Application Note and Protocol for the Synthesis of N-ethyl-2-aminophenetole via Reductive Amination Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-ethyl-2-aminophenetole via Reductive Amination

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-ethyl-2-aminophenetole, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. We present a detailed protocol based on the reductive amination of 2-aminophenetole (2-ethoxyaniline) with acetaldehyde. This method is selected for its high selectivity for mono-alkylation, operational simplicity, and use of readily available reagents. The narrative emphasizes the rationale behind procedural steps, safety considerations, and robust analytical characterization of the final product, ensuring a reliable and reproducible synthesis for researchers in organic chemistry and drug development.

Introduction and Strategic Rationale

N-ethyl-2-aminophenetole (also known as N-ethyl-2-ethoxyaniline) is a substituted aniline derivative. Its structural motif is incorporated into various target molecules in medicinal chemistry and material science. The synthesis of such secondary amines can be approached through several pathways, including direct alkylation with ethyl halides or reductive amination.

Direct N-alkylation of 2-aminophenetole often suffers from a significant drawback: over-alkylation.[1] The primary amine starting material can react with the ethylating agent to form the desired secondary amine, which can then react again to produce an undesired tertiary amine (N,N-diethyl-2-aminophenetole). Separating this mixture can be challenging and leads to lower yields of the target compound.

Reductive amination, conversely, offers a more controlled and selective approach to synthesizing secondary amines.[2] This reaction proceeds in two main steps:

  • Imine Formation: The primary amine (2-aminophenetole) reacts with an aldehyde (acetaldehyde) to form a Schiff base, or imine, intermediate. This reaction is typically reversible.

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final secondary amine.

This two-step process, often performed in a single pot ("one-pot reaction"), is highly efficient and minimizes the formation of the tertiary amine byproduct, making it the superior strategy for this transformation.[3]

Reaction Mechanism and Workflow Visualization

The overall transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, which is then reduced.

G A 1. Reagent Preparation & Setup Dissolve 2-aminophenetole in DCE under N₂. B 2. Imine Formation Add acetaldehyde and stir at room temperature. A->B C 3. Reduction Add Sodium Triacetoxyborohydride portion-wise. Monitor reaction by TLC/LC-MS. B->C D 4. Reaction Quench Carefully add saturated NaHCO₃ solution. C->D E 5. Work-up Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. D->E F 6. Purification Concentrate crude product and purify via flash column chromatography. E->F G 7. Characterization Analyze purified product using NMR, MS, and IR. F->G

Caption: Experimental workflow for N-ethyl-2-aminophenetole synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Aminophenetole (2-ethoxyaniline)≥98%Sigma-AldrichStore under nitrogen.
Acetaldehyde≥99.5%Sigma-AldrichKeep refrigerated. Highly volatile.
Sodium Triacetoxyborohydride97%Acros OrganicsMoisture sensitive. Handle quickly.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRAqueous solution.
Brine (Saturated NaCl)ACS ReagentVWRAqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying organic layer.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, nitrogen inlet, condenser, rotary evaporator, separatory funnel, glassware for chromatography, TLC plates (silica gel 60 F₂₅₄).

Safety Precautions
  • 2-Aminophenetole: Harmful if swallowed or inhaled. Suspected of causing genetic defects. [4]Wear gloves, a lab coat, and safety glasses.

  • Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Suspected of causing cancer. Handle only in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Causes skin and eye irritation. Avoid contact with moisture. [5]* 1,2-Dichloroethane (DCE): Flammable liquid. Toxic and a suspected carcinogen. Use exclusively in a fume hood.

  • General: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves, is mandatory.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 2-aminophenetole (5.0 g, 36.4 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. The use of an anhydrous solvent is critical to prevent the deactivation of the reducing agent. [5]3. Imine Formation: Using a syringe, add acetaldehyde (2.4 mL, 43.7 mmol, 1.2 equiv.) dropwise to the stirred solution over 5 minutes. A slight exotherm may be observed. The addition of a slight excess of the aldehyde helps to drive the imine formation equilibrium forward.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (11.6 g, 54.6 mmol, 1.5 equiv.) to the reaction mixture in three portions over 15 minutes. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde. [5]6. Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes) or LC-MS until the starting 2-aminophenetole spot has been completely consumed.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and add the quenching solution slowly to control the rate of effervescence.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with 5% ethyl acetate in hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield N-ethyl-2-aminophenetole as a pale yellow oil.

Product Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized N-ethyl-2-aminophenetole, ensuring its identity and purity. [6]

Parameter Expected Result
Appearance Pale yellow oil
Yield Typically 75-85%
¹H NMR (400 MHz, CDCl₃) δ 6.80-6.95 (m, 2H, Ar-H), 6.65-6.75 (m, 2H, Ar-H), 4.05 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.90 (br s, 1H, -NH), 3.15 (q, J=7.1 Hz, 2H, -NHCH₂CH₃), 1.42 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.28 (t, J=7.1 Hz, 3H, -NHCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃) δ 147.5, 138.2, 121.5, 118.9, 111.8, 110.5, 64.0, 38.9, 15.0, 14.9.
Mass Spec (ESI+) m/z calculated for C₁₀H₁₅NO [M+H]⁺: 166.12; found: 166.1.

| IR (thin film, cm⁻¹) | 3410 (N-H stretch), 2975, 2930 (C-H stretch), 1610, 1515 (C=C aromatic), 1240 (C-O stretch). |

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Incomplete Reaction Inactive reducing agent due to moisture. Insufficient reaction time.Use fresh, anhydrous solvent and handle NaBH(OAc)₃ quickly. Allow the reaction to run longer, monitoring by TLC.
Low Yield Loss of volatile acetaldehyde. Inefficient extraction.Cool the reaction vessel slightly before adding acetaldehyde. Perform an additional extraction of the aqueous layer.
Presence of Di-ethylated Byproduct Reaction conditions too harsh (not typical for this method).This is unlikely with NaBH(OAc)₃. If observed, ensure the temperature is controlled and consider a different reducing agent if the problem persists.
Difficult Purification Co-elution of impurities.Adjust the polarity of the chromatography eluent. A shallower gradient may be required for better separation.

References

  • Google Patents. (1988). Production and purification of an N,N-diethylaminophenol. EP0287277A1.
  • Google Patents. (1990). Process for producing N,N-diethylaminophenols. US4967004A.
  • Google Patents. (2013). N-ethyl aniline preparation method. CN103145562B.
  • Al-Masoudi, N. A., et al. (2014). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 7(5), 839-845. Available at: [Link]

  • Google Patents. (2013). Process for preparation of substituted p-aminophenol. US20130310597A1.
  • Google Patents. (1972). Purification of p-aminophenol. US3694508A.
  • Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology. Available at: [Link]

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available at: [Link]

  • ResearchGate. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. ARKIVOC 2010 (ix) 293-299. Available at: [Link]

  • Google Patents. (2018). A kind of method for preparing N- ethyl-N hydroxyethyl aniline. CN108117492A.
  • Google Patents. (1977). Alkylation of p-aminophenol. GB1468362A.
  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Google Patents. (1984). Purification of N-acetyl aminophenols. US4474985A.
  • Google Patents. (1989). Purification of N-acetyl aminophenols. EP0320484A2.
  • Wang, D., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(24), 6718-6722. Available at: [Link]

  • Net-Trade. (n.d.). 2-Ethoxyaniline: A Versatile Compound with Wide Applications. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. Available at: [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. PDF. Available at: [Link]

  • Google Patents. (1972). Process for the purification of p-aminophenol. US3658905A.
  • PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Available at: [Link]

  • Indian Academy of Sciences. (2022). Novel Ru(II) - N-Acetyl-Para-Aminophenol complex: synthesis, characterization, biological activities, DFT investigation and in silico ADMET studies. Available at: [Link]

  • Google Patents. (2020). Process for the mono-N-alkylation of aminophenols. CN110740987A.
  • De Vries, J. G., & De Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Topics in Catalysis, 25(1-4), 3-16. Available at: [Link]

  • Organic Chemistry Tutor. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]

  • Loba Chemie. (2016). 2-AMINOPHENOL EXTRA PURE MSDS. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Available at: [Link]

Sources

Method

Application Note: Advanced Catalytic Hydrogenation Protocols for N-Ethyl-o-phenetidine

Executive Summary This application note details high-efficiency catalytic hydrogenation protocols for the synthesis of N-ethyl-o-phenetidine (2-ethoxy-N-ethylaniline), a critical intermediate in the synthesis of dyes and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-efficiency catalytic hydrogenation protocols for the synthesis of N-ethyl-o-phenetidine (2-ethoxy-N-ethylaniline), a critical intermediate in the synthesis of dyes and pharmaceutical analogs. While traditional alkylation methods utilize ethyl halides (EtCl, EtBr) requiring stoichiometric bases and generating salt waste, this guide focuses on Reductive Alkylation using acetaldehyde and hydrogen. This route offers superior atom economy, reduced waste profiles, and higher selectivity when coupled with the correct heterogeneous catalyst systems (Pt/C or modified Raney Nickel).

Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9]

The synthesis of N-ethyl-o-phenetidine via catalytic hydrogenation typically proceeds through the in situ formation of a Schiff base (imine) followed by reduction.

Reaction Mechanism

The process involves the condensation of o-phenetidine with acetaldehyde to form N-ethylidene-o-phenetidine, which is then hydrogenated to the secondary amine.

Key Challenges:

  • Over-Alkylation: Preventing the formation of the tertiary amine (N,N-diethyl-o-phenetidine).

  • Ring Hydrogenation: Avoiding saturation of the aromatic ring, which is promoted by highly active catalysts (e.g., Rh, Ru) or high pressures.

  • Hydrolysis: The intermediate imine is moisture-sensitive; water management is critical.

Reaction Scheme (DOT Visualization)

ReactionPathway Start o-Phenetidine (Primary Amine) Imine N-Ethylidene-o-phenetidine (Schiff Base Intermediate) Start->Imine + Acetaldehyde - H2O Acetaldehyde Acetaldehyde Acetaldehyde->Imine Product N-Ethyl-o-phenetidine (Secondary Amine) Imine->Product + H2 / Catalyst (Reductive Step) SideProduct N,N-Diethyl-o-phenetidine (Over-alkylation) Product->SideProduct + Acetaldehyde / H2 (Unwanted)

Figure 1: Reaction pathway for the reductive alkylation of o-phenetidine.

Critical Process Parameters (CPP)

Success in this hydrogenation relies on balancing catalyst activity with selectivity.

ParameterRecommended RangeMechanistic Impact
Catalyst 5% Pt/C (sulfided) or Raney NiPt/C: High selectivity against ring saturation. Raney Ni: Cost-effective, robust, but requires higher loading.
Temperature 50°C – 75°C<50°C: Slow kinetics, imine accumulation. >80°C: Increased risk of ring hydrogenation and over-alkylation.
H2 Pressure 10 – 30 bar (150-450 psi)Sufficient to drive reduction of the imine without saturating the benzene ring.
Solvent Ethanol or MethanolProtic solvents facilitate proton transfer; Ethanol is preferred to prevent transesterification byproducts.
Stoichiometry 1.05 – 1.1 eq. AcetaldehydeSlight excess ensures full conversion of amine; too much excess promotes tertiary amine formation.

Detailed Experimental Protocols

Protocol A: Sulfided Pt/C Catalyzed Reductive Alkylation (High Selectivity)

Best for high-purity requirements where ring hydrogenation must be <0.1%.

Materials:

  • o-Phenetidine (CAS 94-70-2): 137.2 g (1.0 mol)

  • Acetaldehyde: 48.5 g (1.1 mol) [Slow addition]

  • Catalyst: 5% Pt/C (sulfided), 1.5 g (dry basis)

  • Solvent: Ethanol (Absolute), 400 mL

Procedure:

  • Reactor Loading: Charge the 1L high-pressure autoclave (e.g., Parr or Buchi) with o-phenetidine, Ethanol, and the Pt/C catalyst.

  • Purge: Seal the reactor. Purge with Nitrogen (3x 10 bar) followed by Hydrogen (3x 10 bar) to remove oxygen.

  • Heating: Heat the mixture to 50°C under mild stirring (500 rpm).

  • Acetaldehyde Addition:

    • Note: Acetaldehyde is volatile (bp 20°C). It is best added via a high-pressure liquid pump during the reaction or pre-mixed with cold ethanol.

    • Pressurize reactor to 20 bar H2 .

    • Pump the Acetaldehyde/Ethanol solution slowly over 60 minutes while maintaining temperature at 50-55°C. The reaction is exothermic.

  • Digestion: Once addition is complete, increase temperature to 60°C and maintain H2 pressure at 20 bar. Stir for 2-4 hours until H2 uptake ceases.

  • Work-up:

    • Cool to room temperature. Vent H2 and purge with N2.

    • Filter catalyst (Pyrophoric risk: keep wet).

    • Concentrate filtrate via rotary evaporation to recover solvent.

    • Distill crude oil under vacuum (approx. 120-125°C at 10 mmHg) to obtain pure N-ethyl-o-phenetidine.

Protocol B: Raney Nickel Catalyzed Process (Cost-Effective)

Best for larger scale where catalyst cost is a primary driver.

Modifications:

  • Catalyst: Raney Nickel (Active), 5-10 wt% loading relative to substrate.

  • Pressure: Requires slightly higher pressure (30-40 bar ) to ensure complete reduction of the imine.

  • pH Control: Addition of trace sodium acetate (0.5%) can buffer the reaction and prevent condensation side-products.

Process Workflow & Equipment Setup

The following diagram illustrates the semi-batch workflow recommended for handling the exothermic nature of the imine formation and hydrogenation.

ProcessWorkflow cluster_feed Feed Preparation AldehydeTank Acetaldehyde Storage (Chilled) Pump High Pressure Dosing Pump AldehydeTank->Pump Reactor Autoclave Reactor (H2 Pressure: 20 bar) (Temp: 60°C) Pump->Reactor Controlled Addition Filter Catalyst Filtration (Closed Loop) Reactor->Filter Crude Mixture Distillation Vacuum Distillation (Purification) Filter->Distillation Filtrate Waste Solvent Recovery Distillation->Waste Ethanol/Water Product Product Distillation->Product N-Ethyl-o-phenetidine

Figure 2: Semi-batch process flow for safety and selectivity control.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Poisoned catalyst or insufficient H2 pressure.Check feed purity (sulfur/halides poison Ni/Pt). Increase pressure to 30 bar.
High Tertiary Amine Excess acetaldehyde or high temperature.Reduce acetaldehyde equivalents to 1.05. Lower temp to 50°C.
Ring Hydrogenation Catalyst too active (e.g., Pd without modifier).Switch to sulfided Pt/C or add trace quinoline to poison highly active sites.
Color Formation Oxidation of product.Ensure strict N2 inerting during filtration and distillation. Store under Argon.

Safety Considerations (HSE)

  • Hydrogen: Extremely flammable. Ensure reactor grounding and leak testing. Use intrinsically safe electrical equipment (Class I, Div 1).

  • Acetaldehyde: Carcinogen and extremely flammable (Flash point -39°C). Handle in a closed system.

  • Catalyst Handling: Raney Nickel and dry noble metal catalysts are pyrophoric . Always handle wet or under inert atmosphere.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Vertex Pharma/Google Patents. (1997). Process for the manufacture of p-phenetidine. EP0782981A1. Link (Describes analogous reductive alkylation conditions for phenetidine derivatives).

  • Bloom Tech. (2024). Synthesis method of Phenacetin Crystal. Link (Details industrial handling of phenetidine precursors).

  • National Institutes of Health (NIH). (2023). Activation by O2 of AgxPd1–x Alloy Catalysts for Ethylene Hydrogenation. Link (Background on catalyst alloy selectivity mechanisms).

  • PubChem. (2025). o-Phenetidine Compound Summary. Link (Physical properties and safety data).

Application

Application Notes and Protocols for the Synthesis of N-Alkylated Anilines

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Alkylated Anilines N-alkylated anilines are a cornerstone structural motif in a vast array of functional molec...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylated anilines are a cornerstone structural motif in a vast array of functional molecules, from pharmaceuticals and agrochemicals to dyes and materials. Their synthesis is a critical and frequently encountered transformation in organic chemistry. The choice of synthetic methodology is paramount, dictated by factors such as substrate scope, functional group tolerance, desired selectivity (mono- vs. di-alkylation), and considerations of atom economy and green chemistry. This guide provides an in-depth analysis of the most prevalent and effective methods for the N-alkylation of anilines, offering detailed protocols and a comparative overview to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Methodology 1: Reductive Amination - A Workhorse for C-N Bond Formation

Reductive amination is arguably one of the most versatile and widely employed methods for synthesizing N-alkylated anilines. This one-pot reaction proceeds through the initial formation of an imine or enamine from the condensation of an aniline with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. The key to the success of this method lies in the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.

Causality of Experimental Choices:

The reaction is typically carried out under mildly acidic to neutral conditions to facilitate imine formation without promoting unwanted side reactions. The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are favored because they are less reactive towards protonated imines than to ketones or aldehydes, thus minimizing the reduction of the starting carbonyl compound.[1] Catalytic hydrogenation can also be employed, though it may be less chemoselective with substrates containing other reducible functional groups.[1]

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aniline Aniline Mixing Mixing & Stirring Aniline->Mixing Carbonyl Aldehyde/Ketone Carbonyl->Mixing Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Mixing Imine_Formation Imine Formation (in situ) Mixing->Imine_Formation Reduction Reduction Imine_Formation->Reduction Quench Quench Reaction Reduction->Quench Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Final_Product N-Alkylated Aniline Purify->Final_Product

Caption: Workflow for one-pot reductive amination.

Detailed Protocol: Reductive Amination of Aniline with Benzaldehyde using NaBH(OAc)₃

This protocol describes the synthesis of N-benzylaniline.

Materials:

  • Aniline (freshly distilled)

  • Benzaldehyde (freshly distilled)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq).

  • Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M.

  • Add benzaldehyde (1.1 eq) to the stirred solution.

  • Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure N-benzylaniline.

Methodology 2: Buchwald-Hartwig Amination - A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][3] It allows for the formation of C-N bonds between a wide variety of anilines and aryl halides or triflates, often under milder conditions and with greater functional group tolerance than traditional methods like the Ullmann condensation.

Causality of Experimental Choices:

The reaction's success hinges on a carefully selected palladium catalyst system, which consists of a palladium precursor and a sterically bulky, electron-rich phosphine ligand. The ligand is crucial for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-alkylated aniline product.[2] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the aniline, forming the active nucleophile.[2] The choice of solvent, typically an aprotic solvent like toluene or dioxane, is also important for catalyst stability and reaction kinetics.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exch Amine Coordination PdII_complex->Ligand_Exch Amine_Complex [L₂Pd(II)(Ar)(NHR')]+X⁻ Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NHR' Red_Elim->Product ArX Ar-X ArX->OxAdd Amine R'-NH₂ + Base Amine->Ligand_Exch

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of Aniline with Bromobenzene

This protocol describes the synthesis of N-phenylaniline (diphenylamine).

Materials:

  • Aniline

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Standard work-up and purification glassware.

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add anhydrous toluene to the Schlenk tube.

  • Add aniline (1.2 eq) and bromobenzene (1.0 eq) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with ethyl acetate or toluene.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Methodology 3: Catalytic N-Alkylation with Alcohols

The use of alcohols as alkylating agents in the presence of a transition metal catalyst represents a highly atom-economical and environmentally benign approach to N-alkylated anilines. This method, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, avoids the use of stoichiometric activating agents or the pre-formation of alkyl halides, with water being the only byproduct.[4]

Causality of Experimental Choices:

The reaction mechanism involves the catalyst (e.g., based on Ni, Cu, Mn, Ru) temporarily "borrowing" hydrogen from the alcohol to form a metal hydride and an aldehyde or ketone intermediate.[5] The aniline then condenses with the carbonyl intermediate to form an imine, which is subsequently reduced by the metal hydride to yield the N-alkylated product and regenerate the catalyst. A base is often required to facilitate the initial dehydrogenation of the alcohol. The choice of catalyst is critical and can influence the reaction's efficiency and selectivity.

Visualizing the "Borrowing Hydrogen" Catalytic Cycle

Borrowing_Hydrogen Catalyst [M] Dehydrogenation Dehydrogenation Catalyst->Dehydrogenation MH2 [M]-H₂ Dehydrogenation->MH2 Imine Imine Dehydrogenation->Imine R-CHO Hydrogenation Hydrogenation MH2->Hydrogenation Condensation Condensation Condensation->Hydrogenation Imine Imine->Condensation Hydrogenation->Catalyst Product N-Alkylated Aniline Hydrogenation->Product Alcohol R-CH₂OH Alcohol->Dehydrogenation Aniline Ar-NH₂ Aniline->Condensation

Caption: The catalytic cycle for N-alkylation with alcohols via "borrowing hydrogen".

Detailed Protocol: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

This protocol is adapted from a procedure utilizing a nickel catalyst for the synthesis of N-benzylaniline.[4]

Materials:

  • Aniline

  • Benzyl alcohol

  • Nickel(II) bromide (NiBr₂)

  • 1,10-Phenanthroline (ligand)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Schlenk tube or sealed reaction vial

  • Standard work-up and purification glassware.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and KOtBu (1.0 eq).

  • Add anhydrous toluene to the tube.

  • Add aniline (1.0 eq) and benzyl alcohol (1.2 eq) to the reaction mixture.

  • Seal the tube and heat the mixture to 130 °C in an oil bath with stirring for 24-48 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Comparative Overview of N-Alkylation Methodologies

Methodology Alkylating Agent Key Reagents/Catalysts Typical Conditions Advantages Limitations Yield Range
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CN, H₂/Pd-CRoom temp. to mild heatingHigh functional group tolerance, good for mono-alkylation, one-pot procedure.Not suitable for arylating amines, requires stoichiometric reductant.70-95%
Buchwald-Hartwig Amination Aryl Halides, TriflatesPd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), strong base (e.g., NaOtBu)80-120 °CBroad substrate scope, high yields, excellent for N-arylation.Expensive catalysts and ligands, sensitive to air and moisture, removal of metal catalyst.75-98%
Catalytic Alkylation with Alcohols AlcoholsNi, Cu, Mn, or Ru catalysts, base80-140 °CAtom economical (water is the only byproduct), uses readily available alcohols.Higher temperatures often required, catalyst may be sensitive, substrate scope can be catalyst-dependent.60-96%
Direct Alkylation (Sₙ2) Alkyl HalidesBase (e.g., K₂CO₃, Et₃N)Room temp. to heatingSimple procedure, readily available reagents.Prone to over-alkylation (mixture of secondary, tertiary, and quaternary products), not suitable for aryl halides.Variable (often poor selectivity)
Ullmann Condensation Aryl HalidesStoichiometric copper, baseHigh temperatures (>150 °C)Classical method for N-arylation.Harsh reaction conditions, limited substrate scope and functional group tolerance, stoichiometric copper waste.40-80%

Conclusion and Future Perspectives

The synthesis of N-alkylated anilines is a mature field with a rich portfolio of reliable methods. Reductive amination remains a go-to method for its versatility and operational simplicity, particularly for installing alkyl groups. For the crucial task of N-arylation, the Buchwald-Hartwig amination has become the gold standard due to its broad scope and high efficiency. Looking forward, the development of more sustainable methods, such as catalytic alkylation with alcohols using earth-abundant metal catalysts, holds significant promise.[4][5] The continued evolution of these and other novel methodologies will undoubtedly provide chemists with even more powerful tools for the construction of these vital nitrogen-containing molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Syntheses. (n.d.). benzylaniline. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Jana, A., & Misra, A. K. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7594–7599. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 91(13), 2625-2646. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 15493. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-N-ethylaniline

Welcome to the technical support center for the synthesis of 2-ethoxy-N-ethylaniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethoxy-N-ethylaniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for higher yield and purity.

Section 1: A Strategic Overview of Synthetic Pathways

The synthesis of 2-ethoxy-N-ethylaniline, a secondary amine, primarily involves the formation of a new carbon-nitrogen bond. The choice of synthetic strategy is the most critical factor influencing yield, selectivity, and scalability. Three principal routes are commonly employed, each with distinct advantages and challenges.

  • Direct N-Alkylation: This classic approach involves the reaction of 2-ethoxyaniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. It is a direct nucleophilic substitution (SN2) reaction. While straightforward, its primary drawback is the potential for over-alkylation, as the product, 2-ethoxy-N-ethylaniline, is often more nucleophilic than the starting aniline, leading to the formation of the tertiary amine, 2-ethoxy-N,N-diethylaniline.

  • Reductive Amination: This is a highly versatile and selective method for forming amines.[1] It proceeds in two steps: the reaction of 2-ethoxyaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3] This method significantly mitigates the risk of over-alkylation and is often the preferred route for achieving high selectivity in a laboratory setting.[3][4]

  • Catalytic N-Alkylation (Borrowing Hydrogen): This modern, atom-economical approach uses ethanol directly as the ethylating agent in the presence of a transition-metal catalyst (e.g., based on Ruthenium or Iridium).[5][6] The catalyst facilitates a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where it temporarily dehydrogenates the alcohol to form acetaldehyde in situ, which then participates in a reductive amination cycle.[5] This green chemistry approach avoids the use of alkyl halides and generates only water as a byproduct.

Core Synthetic Strategies

cluster_0 Direct N-Alkylation cluster_1 Reductive Amination cluster_2 Catalytic N-Alkylation SA Starting Material: 2-Ethoxyaniline DA Reagents: Ethyl Halide (Et-X) Base (e.g., K2CO3) SA->DA SN2 Reaction RA Reagents: Acetaldehyde Reducing Agent (e.g., NaBH4, Pd/C + H2) SA->RA Imine Formation + In Situ Reduction CA Reagents: Ethanol Transition Metal Catalyst (e.g., Ru, Ir) SA->CA Borrowing Hydrogen Mechanism P Target Product: 2-Ethoxy-N-ethylaniline BP Byproduct: 2-Ethoxy-N,N-diethylaniline DA->P DA->BP Over-alkylation RA->P CA->P

Caption: Primary synthetic routes to 2-ethoxy-N-ethylaniline.

Comparison of Synthetic Methods
FeatureDirect N-AlkylationReductive AminationCatalytic N-Alkylation (Borrowing Hydrogen)
Selectivity Low to Moderate (Risk of over-alkylation)High (Excellent for mono-alkylation)[3]High to Excellent
Reagents Ethyl halides (toxic), BaseAcetaldehyde, Reducing AgentEthanol (Green solvent/reagent), Catalyst[5]
Byproducts Halide salts, Tertiary amineMinimal (depends on reductant)Water
Conditions Mild to moderate temperaturesGenerally mild conditions[4]Often requires higher temperatures (100-150 °C)
Ideal Use Case When cost is paramount and purification is feasibleHigh-purity lab synthesis, complex moleculesGreen chemistry, large-scale industrial processes

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or inconsistent yield.

Q1: My overall yield is poor (<50%). What are the most common culprits?

A: Low yield is a multifaceted problem. Systematically investigate the following:

  • Reagent Quality: Ensure the purity of your starting 2-ethoxyaniline. Aniline derivatives are susceptible to air oxidation, which can manifest as discoloration (darkening). If necessary, purify the starting material by distillation or column chromatography. Ensure your ethylating agent (for direct alkylation) or acetaldehyde (for reductive amination) has not degraded.

  • Atmosphere Control: Reactions involving anilines, especially at elevated temperatures, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Reaction Temperature: Suboptimal temperature can lead to an incomplete reaction.[7] For direct alkylation, if the reaction is sluggish, a modest increase in temperature may be necessary. However, be aware that higher temperatures can also favor the formation of side products, particularly the over-alkylated tertiary amine.[7]

  • Base Strength & Stoichiometry (for Direct Alkylation): The base (e.g., K₂CO₃, Na₂CO₃) must be strong enough to deprotonate the aniline's N-H group to facilitate nucleophilic attack, but not so strong that it promotes unwanted side reactions. Ensure the base is finely powdered and dry. Use at least one equivalent for the reaction, plus an additional equivalent to neutralize the acid byproduct (e.g., HBr or HI).

Problem: Poor selectivity and significant byproduct formation.

Q2: My main problem is over-alkylation. My product is contaminated with a significant amount of 2-ethoxy-N,N-diethylaniline. How can I suppress this?

A: This is the classic challenge of direct N-alkylation. Here is a hierarchy of solutions:

  • Adjust Stoichiometry: Use a molar excess of the starting 2-ethoxyaniline relative to the ethylating agent (e.g., 2-3 equivalents of aniline to 1 equivalent of ethyl halide). This statistically favors the ethylating agent reacting with the more abundant primary amine. The downside is the need to remove a large amount of unreacted starting material during purification.

  • Control Reagent Addition: Add the ethylating agent slowly (e.g., via a syringe pump over several hours) to the reaction mixture. This keeps the instantaneous concentration of the ethylating agent low, reducing the probability of a second alkylation event on the newly formed product.

  • Lower the Reaction Temperature: As mentioned, higher temperatures can increase the rate of the second alkylation. Running the reaction at the lowest feasible temperature for a longer duration can improve selectivity.[7]

  • Switch Synthetic Methods: The most definitive solution is to abandon direct alkylation in favor of reductive amination . This pathway is inherently more selective for mono-alkylation because the imine intermediate is formed first and then reduced.[3] There is no opportunity for the product to react further under typical conditions.

Problem: Difficult product purification.

Q3: I'm finding it very difficult to separate my desired product from the unreacted starting material and the over-alkylation byproduct via distillation or column chromatography. What can I do?

A: The similar boiling points and polarities of these three components make physical separation challenging. Consider a chemical purification strategy.

  • Phthalic Anhydride Method: This classic technique exploits the different reactivity of primary, secondary, and tertiary amines.[8]

    • Heat the crude mixture with phthalic anhydride.

    • The primary amine (unreacted 2-ethoxyaniline) reacts to form a high-boiling point N-phthalanilic acid.

    • The secondary amine (your product) also reacts to form its corresponding N-alkyl-phthalanilic acid.

    • The tertiary amine (2-ethoxy-N,N-diethylaniline) does not react.

    • The unreacted tertiary amine can be separated by distillation or extraction.

    • The remaining phthalanilic acids can then be hydrolyzed back to the respective amines using aqueous acid or base, allowing for the recovery of the purified product.[8]

Troubleshooting Decision Tree

Start Low Yield of 2-Ethoxy-N-ethylaniline CheckPurity Check Reagent Purity (Aniline, Solvents, etc.) Is Purity an Issue? Start->CheckPurity Purify Action: Purify Starting Materials (e.g., Distillation) CheckPurity->Purify Yes AnalyzeCrude Analyze Crude Product (TLC, GC-MS) What is the main issue? CheckPurity->AnalyzeCrude No Purify->AnalyzeCrude Incomplete High % of Starting Material Remains AnalyzeCrude->Incomplete Incomplete Rxn Overalkylation High % of Tertiary Amine Byproduct AnalyzeCrude->Overalkylation Poor Selectivity ComplexMixture Complex Mixture of Unidentified Products AnalyzeCrude->ComplexMixture Decomposition ActionIncomplete Action: 1. Increase Reaction Time/Temp 2. Check Catalyst Activity 3. Ensure Anhydrous Conditions Incomplete->ActionIncomplete ActionOveralkylation Action: 1. Use Excess Aniline 2. Lower Temperature 3. Slow Reagent Addition 4. Switch to Reductive Amination Overalkylation->ActionOveralkylation ActionComplex Action: 1. Lower Reaction Temperature 2. Use Inert Atmosphere (N2/Ar) 3. Re-evaluate Solvent Choice ComplexMixture->ActionComplex

Caption: A decision tree for troubleshooting low yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: For direct alkylation, which is the better ethylating agent: ethyl iodide, ethyl bromide, or diethyl sulfate?

A: The reactivity order is generally Ethyl Iodide > Ethyl Bromide > Diethyl Sulfate.

  • Ethyl Iodide: Highly reactive due to iodide being an excellent leaving group, allowing for milder reaction conditions. However, it is more expensive and can be light-sensitive.[9]

  • Ethyl Bromide: A good balance of reactivity and cost. It is the most commonly used agent in laboratory settings.

  • Diethyl Sulfate: A powerful ethylating agent but is highly toxic and requires careful handling. It is more often used in industrial settings where cost is a primary driver.

Q2: For reductive amination, what is the best choice of reducing agent?

A: The choice depends on your reaction conditions and scale.

  • Sodium Borohydride (NaBH₄): A cost-effective and common choice. It can also reduce the starting acetaldehyde, so it's often added after an initial period of imine formation.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that can be added in a one-pot fashion with the aniline and aldehyde. It is less likely to reduce the aldehyde, making it highly efficient for reductive amination.[3]

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): An excellent "clean" method that produces no salt byproducts. It is highly effective and scalable. Ammonium formate can also be used as an in situ source of hydrogen with a Pd/C catalyst.[4]

Q3: How can I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 9:1 Hexanes:Ethyl Acetate. You should be able to visualize the starting aniline, the product, and the more non-polar tertiary amine byproduct as distinct spots. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It will allow you to determine the precise ratio of all three components in your crude reaction mixture and accurately assess conversion and selectivity.

Section 4: Experimental Protocols

Protocol 1: High-Selectivity Synthesis via Reductive Amination

This protocol is optimized for high selectivity and is ideal for laboratory-scale synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethoxyaniline (1.0 eq) and methanol (5 mL per 10 mmol of aniline). Place the flask in an ice bath and stir under a nitrogen atmosphere.

  • Imine Formation: Slowly add acetaldehyde (1.1 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reduction: Re-cool the mixture in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (1.5 eq) over 20-30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (12-16 hours). Monitor progress by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield pure 2-ethoxy-N-ethylaniline.

Protocol 2: Reaction Monitoring by GC-MS
  • Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate. Shake vigorously.

  • Extraction: Allow the layers to separate. Carefully withdraw a portion of the top organic layer for analysis.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium.

  • Analysis: Identify peaks based on their mass spectra and retention times (retention time order will typically be: 2-ethoxyaniline > 2-ethoxy-N-ethylaniline > 2-ethoxy-N,N-diethylaniline). Calculate the relative peak areas to determine the reaction composition.

References

  • Study.com. (n.d.). How the amines below could be prepared by reductive amination... Homework.Study.com. [Link]

  • PrepChem.com. (2023). Synthesis of N-ethylaniline. [Link]

  • Chambroad Chem Ind Res Inst Co Ltd. (2013). N-ethyl aniline preparation method. Eureka | Patsnap. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1845–1850.
  • Google Patents. (n.d.).
  • Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2):125.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • Danda, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US3053910A - Method of manufacturing alkyl iodides.
  • Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. U.S.
  • ScienceMadness.org. (2018). Lithiation reaction of an Aniline... gooey yield problems. [Link]

  • Google Patents. (n.d.).
  • Quora. (2020). Why does aniline not undergo Friedel-Crafts RXN?[Link]

  • Concha-Puelles, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35055-35060.
  • Gök, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4983–4996.

Sources

Optimization

Technical Support Center: Purification of N-ethyl-o-phenetidine by Vacuum Distillation

Welcome to the technical support guide for the purification of N-ethyl-o-phenetidine. This document is designed for researchers, scientists, and drug development professionals who are working with N-alkylated aromatic am...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-ethyl-o-phenetidine. This document is designed for researchers, scientists, and drug development professionals who are working with N-alkylated aromatic amines and require robust, field-proven methods for purification. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the causality behind each step, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

N-ethyl-o-phenetidine (N-ethyl-2-ethoxyaniline) is a high-boiling, air-sensitive liquid. Attempting to purify it by distillation at atmospheric pressure would require temperatures that lead to significant thermal decomposition and oxidation, resulting in a low yield and an impure, discolored product. Vacuum distillation is the mandatory technique, as it lowers the boiling point to a temperature where the molecule is more stable.

Section 1: Critical Physical & Chemical Properties

Direct experimental data for N-ethyl-o-phenetidine is not extensively reported. Therefore, we must extrapolate from closely related analogs to guide our experimental design. The following table provides known data for key analogs and estimated values for our target compound.

Propertyo-Phenetidine (Starting Material)N-Ethylaniline (Analog)p-Phenetidine (Isomer)N-ethyl-o-phenetidine (Target) Source
Molecular Formula C₈H₁₁NOC₈H₁₁NC₈H₁₁NOC₁₀H₁₅NO [1]
Molecular Weight 137.18 g/mol 121.18 g/mol 137.18 g/mol 165.23 g/mol [1]
Boiling Point (760 mmHg) 228-233 °C205 °C253-255 °C~245-260 °C (Estimated) [2][3][4]
Appearance Colorless oily liquid, darkens in air/light-Colorless liquid, turns red/brown in air/lightExpected: Colorless to pale yellow liquid, will darken on exposure to air/light [2][5]
Key Characteristic Air and light sensitiveAir sensitiveAir and light sensitiveExpected: Highly sensitive to air/light, prone to oxidation at elevated temperatures [2][3][5]

Expert Rationale: The addition of an N-ethyl group is expected to increase the boiling point compared to the parent o-phenetidine. The high estimated boiling point underscores the necessity of vacuum distillation to prevent decomposition. The pronounced sensitivity of related anilines to air and light is a critical handling parameter.[2][3][4][5]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the vacuum distillation of N-ethyl-o-phenetidine and similar aromatic amines.

Problem 1: The product in the distillation pot and/or the distillate is dark brown or red.
  • Potential Cause A: Oxidation due to air leak. Aromatic amines are highly susceptible to oxidation at elevated temperatures, which is catalyzed by atmospheric oxygen. A small leak in the distillation apparatus will continuously introduce air, leading to rapid discoloration.

  • Solution A:

    • Systematically Check All Seals: Before heating, ensure all ground glass joints are properly sealed. Use a high-vacuum grease (e.g., Apiezon®) applied sparingly in a thin, even band around the upper part of the male joint.

    • Leak Test: After assembly and evacuation, the system pressure should remain stable when isolated from the vacuum pump. A rising pressure on the manometer indicates a leak.

    • Inert Gas Bleed: Introduce a very fine stream of an inert gas (Nitrogen or Argon) through a capillary bleed tube. This maintains a dynamic inert atmosphere and prevents air from back-streaming from the pump.

  • Potential Cause B: Thermal Decomposition. The distillation temperature, even under vacuum, might still be too high, causing the molecule to decompose.

  • Solution B:

    • Improve the Vacuum: The most effective way to lower the boiling temperature is to decrease the system pressure. Check that your vacuum pump is operating efficiently (oil is clean and at the correct level). A high-capacity pump is recommended.

    • Use a Manometer: Accurately measuring the pressure is crucial. Do not rely on the sound of the pump. A manometer allows you to correlate pressure with temperature and ensure you are distilling at the lowest feasible temperature.

Problem 2: The liquid in the distillation pot is bumping violently.
  • Potential Cause: Uneven boiling (superheating). Under vacuum, the smooth formation of vapor bubbles is hindered. The liquid can superheat and then boil eruptively, a phenomenon known as bumping. This can throw crude material into the condenser and contaminate the distillate.

  • Solution:

    • Vigorous Magnetic Stirring: Use a stir bar in the distillation flask to provide a large surface area for bubble nucleation and to ensure even heat distribution. This is the most common and effective method.

    • Nitrogen/Argon Bleed: The fine stream of inert gas bubbles from a capillary tube also serves as an excellent nucleation source, promoting smooth boiling. This is often used in conjunction with stirring.

    • Avoid Boiling Chips: Standard boiling chips are often ineffective under high vacuum as the trapped air is quickly removed.

Problem 3: Poor separation of fractions (contaminated product).
  • Potential Cause A: Distillation rate is too fast. Effective separation of components with different boiling points requires that a vapor-liquid equilibrium is established within the column. Distilling too quickly prevents this equilibrium from being reached.

  • Solution A:

    • Reduce the Heat Input: Apply heat slowly and gradually. The ideal distillation rate is typically 1-2 drops per second from the condenser tip.

    • Insulate the Column: Wrap the distillation column (from the pot to the condenser) with glass wool or aluminum foil to minimize heat loss and maintain the thermal gradient necessary for separation.

  • Potential Cause B: Inadequate distillation column. A simple distillation head offers minimal separation capability.

  • Solution B:

    • Use a Fractionating Column: For separating closely boiling impurities (e.g., residual o-phenetidine), a Vigreux column is highly recommended. The indentations provide a larger surface area, increasing the number of theoretical plates and enhancing separation efficiency.

Problem 4: Cannot achieve or maintain a deep vacuum.
  • Potential Cause A: Leaks in the system. As mentioned in Problem 1, leaks are a common failure point.

  • Solution A:

    • Check Joints: Re-grease all joints. Ensure clamps are secure but not overtightened, which can stress the glass.

    • Inspect Tubing: Check all vacuum tubing for cracks or perishing. Ensure connections to the pump and cold trap are tight.

  • Potential Cause B: Inefficient vacuum pump.

  • Solution B:

    • Change Pump Oil: Vacuum pump oil can become contaminated with volatile solvents, reducing its vapor pressure and the pump's ultimate vacuum. Regular oil changes are essential.

    • Run a Blank Test: Disconnect the pump from the apparatus and connect it directly to the manometer. If it cannot achieve its specified base pressure, it requires maintenance.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in my crude N-ethyl-o-phenetidine?

    • A1: The most common impurities are unreacted starting material (o-phenetidine) and the over-alkylation product (N,N-diethyl-o-phenetidine). O-phenetidine will have a lower boiling point than your product and should come off in the forerun. The N,N-diethyl product will have a higher boiling point and will remain in the distillation pot or come over in the tail fractions.

  • Q2: How do I know which fraction to collect?

    • A2: A proper fractional distillation under vacuum involves collecting three distinct fractions:

      • Forerun: The initial, lower-boiling fraction. The temperature at the still head will be unstable and lower than expected. This fraction contains residual solvents and lower-boiling impurities like o-phenetidine.

      • Main Fraction (Product): Once the temperature at the still head stabilizes and corresponds to the expected boiling point of your product at the measured pressure, switch to a new receiving flask. This is your pure fraction.

      • Tailings: After collecting the main fraction, if the temperature begins to rise or drop, or if the distillation rate slows significantly despite increased heating, switch to a third flask to collect the tail fraction, which contains higher-boiling impurities.

  • Q3: What are the critical safety precautions?

    • A3:

      • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

      • Fume Hood: Conduct the entire distillation in a well-ventilated fume hood. Aromatic amines are toxic and can be absorbed through the skin.[3]

      • Implosion Hazard: Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or star-cracks before use. Use a blast shield, especially during the heating phase.

      • Cold Trap: Always use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your apparatus and the vacuum pump to prevent corrosive or volatile materials from contaminating the pump oil and being exhausted into the lab.

Section 4: Visualized Workflows and Logic

Experimental Workflow Diagram

This diagram outlines the logical flow from crude material to purified product.

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing crude Crude N-ethyl-o-phenetidine setup Assemble & Grease Vacuum Distillation Apparatus crude->setup leak_check Evacuate & Leak Check System setup->leak_check heat Apply Heat & Stirring leak_check->heat If OK forerun Collect Forerun (Temp Unstable) heat->forerun product Collect Main Fraction (Temp Stable) forerun->product tail Collect Tailings (Temp Rises/Drops) product->tail shutdown Cool System & Vent to Inert Gas tail->shutdown analyze Analyze Fractions (GC, NMR) shutdown->analyze store Store Pure Product Under Argon/Nitrogen analyze->store

Caption: Workflow for vacuum distillation of N-ethyl-o-phenetidine.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common distillation problems.

G sol_node sol_node prob_node prob_node start Problem Occurs q1 Is product discolored? start->q1 q2 Is boiling uneven? q1->q2 No prob_node1 Likely Oxidation or Decomposition q1->prob_node1 Yes q3 Is separation poor? q2->q3 No prob_node2 Superheating/ Bumping q2->prob_node2 Yes prob_node3 Inefficient Fractionation q3->prob_node3 Yes sol_node1 Check for leaks. Use inert gas bleed. Lower the pressure. prob_node1->sol_node1 sol_node2 Increase stirring speed. Use N2/Ar bleed tube. prob_node2->sol_node2 sol_node3 Slow distillation rate. Insulate column. Use Vigreux column. prob_node3->sol_node3

Caption: Decision tree for troubleshooting vacuum distillation issues.

Section 5: Detailed Experimental Protocol

This protocol provides a self-validating system for the purification of N-ethyl-o-phenetidine.

  • Apparatus Assembly:

    • Select a round-bottom flask (distillation pot) of an appropriate size (it should be 1/2 to 2/3 full with the crude material). Add a magnetic stir bar.

    • Attach a Vigreux fractionating column to the flask.

    • Atop the column, place a distillation head with a thermometer adapter and a condenser. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.

    • Attach a condenser and a vacuum-adapter (pig or cow type) with multiple receiving flasks.

    • Connect the vacuum adapter to a cold trap, and the trap to the vacuum pump via thick-walled vacuum tubing.

    • Sparingly apply high-vacuum grease to all ground-glass joints.

  • System Checks (Self-Validation):

    • Charge the distillation pot with the crude N-ethyl-o-phenetidine.

    • Assemble the full apparatus and begin stirring.

    • Start the vacuum pump. The system pressure, measured by a manometer, should drop steadily.

    • Once the desired vacuum is reached (e.g., <1 mmHg), close the connection to the pump. A stable reading on the manometer for several minutes confirms the system is leak-free. If the pressure rises, find and fix the leak before proceeding.

  • Distillation Procedure:

    • Once the system is leak-free, re-open the connection to the pump. If desired, set up a fine bleed of nitrogen or argon gas.

    • Begin slowly heating the distillation pot using a heating mantle with a sand or oil bath for uniform heat transfer.

    • Observe the mixture. As the temperature rises, low-boiling contaminants will begin to reflux in the column.

    • Collect the Forerun: The first drops of distillate will condense and should be collected in the first receiving flask. The temperature at the still head will be low and may fluctuate.

    • Collect the Main Fraction: When the distillation temperature at the still head stabilizes and holds steady, rotate the adapter to a clean receiving flask. This is your target fraction. Record the stable temperature and the system pressure.

    • Continue collecting this fraction as long as the temperature and pressure remain constant.

    • Collect the Tailings: If the temperature begins to rise or fall, or if decomposition becomes apparent, rotate to the final receiving flask to collect the tail.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely under vacuum.

    • Crucially, vent the system to an inert gas (e.g., nitrogen) before turning off the vacuum pump. This prevents pump oil from being sucked back into the cold trap and apparatus.

    • Turn off the pump. Disassemble the cooled apparatus.

  • Analysis and Storage:

    • Analyze all collected fractions (e.g., by GC, TLC, or NMR) to confirm purity.

    • Combine the pure fractions. The purified N-ethyl-o-phenetidine should be stored in a sealed amber vial under an inert atmosphere (argon or nitrogen) to prevent degradation.

References

  • ChemBK. (2024). 2-ETHOXYANILINE. Retrieved from [Link]

  • A1 Chemical. (n.d.). 2-Ethoxyaniline: A Versatile Compound with Wide Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

  • Merck Index via ChemIDplus. (n.d.). p-Phenetidine. Retrieved from [Link]

  • Google Patents. (1933). Method of separating alkyl anilines.
  • PubChem. (n.d.). o-Phenetidine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Remediation of Unreacted o-Phenetidine

Executive Summary o-Phenetidine (CAS: 94-70-2) is a genotoxic aniline derivative often encountered as a precursor in amide couplings or as a degradation product.[1][2][3] Due to its high boiling point (~232°C) and oxidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Phenetidine (CAS: 94-70-2) is a genotoxic aniline derivative often encountered as a precursor in amide couplings or as a degradation product.[1][2][3] Due to its high boiling point (~232°C) and oxidative instability, thermal removal (distillation) is rarely effective and often leads to product degradation.[1]

This guide prioritizes chemical remediation over physical separation.[1] As a weak base (pKa ~4.43), o-phenetidine removal is best achieved through thermodynamic partitioning (pH control) or chemisorption (scavenging).[1]

Diagnostic: Select Your Purification Pathway

Before proceeding, identify your product's constraints using the decision matrix below.

PurificationStrategy Start START: o-Phenetidine Contamination AcidStable Is Product Acid Stable? (pH < 2.0) Start->AcidStable Solubility Is Product Water Soluble? AcidStable->Solubility Yes Scavenger PROTOCOL B: Chemisorption (Solid-Supported Scavengers) AcidStable->Scavenger No (Acid Labile) LLE PROTOCOL A: Thermodynamic Partitioning (Acid Wash) Solubility->LLE No (Lipophilic Product) Solubility->Scavenger Yes (Hydrophilic Product) Deriv PROTOCOL C: Derivatization (Covalent Modification) LLE->Deriv If Fails (<95% Removal) Scavenger->Deriv If Fails (<95% Removal)

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on product stability and solubility profiles.

Module A: Thermodynamic Partitioning (Acid Wash)

Best For: Acid-stable, lipophilic products.[1] Mechanism: Protonation of the aniline nitrogen (


), rendering the impurity water-soluble while the product remains in the organic phase.
The Science (Why it works)

o-Phenetidine has a pKa of 4.43 [1].[1][3] To achieve >99.9% removal, you must shift the equilibrium completely to the ionized salt form. According to the Henderson-Hasselbalch equation, the aqueous phase must be at least 3 pH units below the pKa.

  • Target pH: < 1.5

  • Target Species: o-Phenetidinium chloride (Water Soluble)[1]

Protocol
  • Dilution: Dissolve the crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or DCM). Avoid Ethers if possible (peroxide risk with anilines).[1]

  • Acid Preparation: Prepare a 1M HCl solution.

    • Note: Do not use weak acids like Citric Acid (pKa ~3.[1]1) or Acetic Acid (pKa ~4.7); they are insufficiently acidic to fully protonate o-phenetidine.[1]

  • The Wash:

    • Add 1M HCl (1:1 volume ratio relative to organic phase).[1]

    • Agitate vigorously for 5-10 minutes. Aniline extraction is diffusion-controlled; surface area contact is critical.[1]

  • Phase Cut: Separate layers. The o-phenetidine is now in the aqueous layer (top or bottom depending on solvent).

  • Validation: Check the organic layer by TLC.[1] If the spot persists, repeat with fresh 1M HCl.

Troubleshooting FAQ

Q: The o-phenetidine spot is still visible after three washes. A: Check your aqueous pH after the wash. If your reaction contained excess base (TEA, DIPEA), the acid may have been neutralized.[1] The aqueous layer must test at pH 1–2.[1] If not, add concentrated HCl dropwise until acidic.[1]

Module B: Chemisorption (Scavenger Resins)

Best For: Acid-sensitive products, water-soluble products, or "polishing" trace levels (ppm) to meet ICH M7 limits.[1] Mechanism: Covalent capture.[1] The resin acts as a "chemical hook."[1]

Selection Guide
Scavenger TypeMechanismCommercial ExamplesBest Use Case
Strong Cation Exchange (SCX) Ionic binding to

(Salt formation)
Amberlyst® 15, Dowex® 50WGeneral removal; requires product to be non-basic.[1]
Polymer-Supported Isocyanate Electrophilic attack (Forms Urea)SiliaMetS® Isocyanate, PS-NCOGold Standard. Irreversible.[1] Works even if product is a tertiary amine.[1]
Polymer-Supported Aldehyde Imine formation (Schiff Base)PS-BenzaldehydeGood alternative; requires removal of water to drive equilibrium.[1]
Protocol (PS-Isocyanate)[1][4]
  • Stoichiometry: Calculate the excess o-phenetidine (by NMR or HPLC).[1] Add 3–4 equivalents of PS-Isocyanate resin relative to the impurity.[1]

  • Solvent: Compatible with DCM, THF, DMF, or MeOH.[1]

  • Incubation:

    • Add resin to the reaction vessel.[1]

    • Stir gently (orbital shaker preferred) for 4–16 hours at room temperature.

    • Tip: Do not use magnetic stir bars with resins; they grind the beads, creating fine particulates that clog filters.[1]

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Result: The o-phenetidine is trapped as a solid urea on the bead; the filtrate contains the purified product.[1]

Figure 2: Mechanism of electrophilic scavenging.[1] The nucleophilic amine of o-phenetidine attacks the isocyanate resin, becoming permanently immobilized.

Module C: Derivatization (The "Last Resort")

Best For: When o-phenetidine co-elutes with product during chromatography and extraction is impossible.[1]

Concept

If you cannot remove the amine, change its physical properties.[1] By reacting the mixture with Acetic Anhydride (


)  or Fmoc-Cl , you convert the liquid, basic o-phenetidine into a solid, neutral amide/carbamate.
Protocol
  • Add 1.5 eq of Acetic Anhydride (relative to impurity) to the mixture.

  • Stir for 30 minutes.

  • Result: o-Phenetidine converts to N-(2-ethoxyphenyl)acetamide .[1]

    • Shift in Rf: The amide is significantly less polar than the free amine.[1]

    • Shift in Solubility: The amide often precipitates or crystallizes out, or separates easily on Silica gel.

Regulatory Context (ICH M7)

o-Phenetidine is a structural alert for genotoxicity (aniline derivative).[1]

  • Limit: If the compound is a known mutagen, the Threshold of Toxicological Concern (TTC) is often 1.5 µ g/day for lifetime exposure [2].[4]

  • Implication: Standard "visual" removal (NMR/TLC) is insufficient for late-stage pharma.[1] You must demonstrate removal to ppm levels, typically validated by HPLC or LC-MS.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7203, o-Phenetidine.[1] Retrieved from [Link][1]

  • International Council for Harmonisation (ICH). (2017).[1][4] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][4] Retrieved from [Link]

  • Biotage. (n.d.).[1] ISOLUTE® Si-Isocyanate Scavenger Resin Technical Note.[1] Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Ethoxy-N-ethylaniline

Case ID: TE-2ETH-OX-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Tarry" Amine Problem Welcome to the technical support hub for 2-ethoxy-N-ethylaniline . Users frequently repo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TE-2ETH-OX-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Tarry" Amine Problem

Welcome to the technical support hub for 2-ethoxy-N-ethylaniline . Users frequently report that this colorless-to-pale-yellow liquid degrades into a dark brown or black viscous oil during storage. This guide addresses the root causes of this degradation and provides field-proven protocols to maintain reagent integrity for high-precision synthesis and analytical applications.

Module 1: The "Why" – Root Cause Analysis

The Chemistry of Degradation

2-Ethoxy-N-ethylaniline is an electron-rich aromatic amine. Its instability arises from the synergistic effect of two functional groups:

  • The Secondary Amine (N-Ethyl): Susceptible to radical formation and N-oxidation.

  • The Ethoxy Group (Ortho-position): A strong electron-donating group (EDG) that activates the benzene ring, significantly lowering the oxidation potential compared to unsubstituted aniline.

The Oxidation Pathway

When exposed to atmospheric oxygen and light, the molecule undergoes a radical chain reaction. The initial formation of the radical cation leads to coupling reactions, producing highly conjugated impurities (azo dimers, quinone imines) that act as chromophores—hence the rapid color change from yellow to black.

OxidationPathway Fresh Fresh Reagent (Colorless/Pale Yellow) Trigger Trigger: O2 + UV Light Fresh->Trigger Radical Radical Cation Formation Trigger->Radical Dimer Dimerization (C-C or N-N coupling) Radical->Dimer Impurity Conjugated Impurities (Quinone Imines/Azo) Dimer->Impurity Degraded Degraded Reagent (Dark Brown/Black Tar) Impurity->Degraded

Figure 1: Mechanistic flow of oxidative degradation in electron-rich anilines.

Module 2: Storage Best Practices (The Protocol)

To prevent the pathway described above, you must eliminate the triggers: Oxygen and Photon Energy .

Standard Operating Procedure (SOP): Long-Term Storage
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces O₂, preventing the initial electron transfer step. Argon is preferred as it is heavier than air and "blankets" the liquid.
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of radical propagation.
Container Amber Glass with PTFE-lined capAmber glass filters UV radiation (200–400 nm) that catalyzes photo-oxidation.
Sealing Parafilm® over capPrevents slow diffusion of oxygen through the thread gap of the vial.
The "Schlenk" Technique for Aliquoting

Do not simply open the bottle in open air.

  • Purge: Insert a needle connected to an inert gas line (Ar/N₂) into the septum.

  • Vent: Insert a short "bleed" needle to allow air to escape.

  • Flush: Allow gas to flow for 30–60 seconds.

  • Withdraw: Remove the bleed needle, then withdraw the liquid using a gas-tight syringe.

  • Seal: Remove the gas source last to leave positive pressure inside the vial.

Module 3: Troubleshooting & Rescue (The "How-To")

Scenario: "My reagent has turned dark brown. Can I still use it?"

Decision Logic:

  • For HPLC/Analytical Standards: NO. The impurities will appear as ghost peaks and alter extinction coefficients.

  • For Bulk Synthesis: MAYBE. If the color is dark but the liquid is not viscous, purity may still be >90%.

  • For Sensitive Catalysis: NO. Oxidation byproducts (quinones) can poison metal catalysts (Pd, Pt).

Rescue Protocol: Vacuum Distillation

If the reagent is degraded, do not discard it. Purify it using Vacuum Distillation .

Equipment Needed:

  • Short-path distillation head

  • Vacuum pump (< 5 mmHg)

  • Oil bath

  • Zinc Dust (Optional but recommended)

Step-by-Step Rescue:

  • Add Zinc: Add a small amount (<1% w/w) of Zinc dust to the boiling flask. Zinc acts as a reducing agent, suppressing further oxidation during heating.

  • Vacuum: Apply high vacuum. The boiling point will drop significantly (estimated ~80–90°C at 5 mmHg, compared to >250°C at atm).

  • Heat: Slowly ramp the oil bath temperature.

  • Discard Fore-run: The first few drops may contain volatile breakdown products.

  • Collect: Collect the main fraction. It should be colorless.

  • Store Immediately: Flush the receiving flask with Argon immediately upon breaking vacuum.

Module 4: Frequently Asked Questions (FAQ)

Q: I don't have a glovebox. Is a desiccator enough? A: A standard desiccator removes moisture, not oxygen. Unless it is a vacuum desiccator that has been backfilled with Argon, it offers zero protection against oxidation.

Q: Why does the liquid turn red before turning black? A: The red color often indicates the formation of N-oxide intermediates or specific semi-quinone radicals. This is the "point of no return" for high-purity applications without distillation.

Q: Can I store it in the freezer (-20°C)? A: Yes, freezing effectively halts oxidation. However, you must allow the vial to warm to room temperature before opening to prevent atmospheric water from condensing into the cold liquid (hygroscopicity), which accelerates hydrolysis.

Visualizing the Storage Decision

StorageLogic Start New/Existing Sample CheckColor Check Color Start->CheckColor Dark Dark Brown/Black CheckColor->Dark Yes Yellow Colorless/Pale Yellow CheckColor->Yellow No Distill ACTION: Vacuum Distillation (with Zn dust) Dark->Distill Usage Intended Usage? Yellow->Usage Distill->Yellow Recovered Immediate Immediate Use (<24h) Usage->Immediate LongTerm Long Term Storage Usage->LongTerm StoreFridge Store: 4°C, Amber Vial, Parafilm Immediate->StoreFridge StoreInert Store: Argon Flush, 4°C or -20°C LongTerm->StoreInert

Figure 2: Decision logic for handling and rescuing 2-ethoxy-N-ethylaniline.

References

  • Santa Cruz Biotechnology. (2010). N-Ethylaniline Material Safety Data Sheet.[1] Retrieved from

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline. Progress in Polymer Science.
  • Texium. (2020). Vacuum Distillation of Aniline.[2] Retrieved from

  • BenchChem. (2025).[3] Preventing Oxidation of Aniline Derivatives.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (Standard protocol for inert gas handling).

Sources

Troubleshooting

optimizing reaction temperature for N-ethylation of anilines

Welcome to the N-Ethylation Optimization Hub . This technical guide is designed for the bench scientist requiring immediate, high-fidelity control over the N-ethylation of anilines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Ethylation Optimization Hub .

This technical guide is designed for the bench scientist requiring immediate, high-fidelity control over the N-ethylation of anilines. Unlike generic organic chemistry texts, this document focuses on the temperature-dependent kinetics that dictate the fine line between a clean mono-ethylated product and an over-alkylated mixture.

Module 1: The Kinetics of Selectivity

To optimize temperature, you must first understand the competing mechanisms. The N-ethylation of aniline is not a single reaction; it is a race between two nucleophiles: the starting aniline and the newly formed N-ethylaniline.

The Core Problem: Product Inhibition vs. Acceleration

In direct alkylation (


), the introduction of an ethyl group (+I effect) increases the electron density on the nitrogen.
  • Aniline (

    
    ):  Less nucleophilic.
    
  • 
    -Ethylaniline (
    
    
    
    ):
    More nucleophilic.

Thermodynamic Consequence: As the reaction proceeds, the product competes more aggressively for the alkylating agent than the starting material. Raising the temperature indiscriminately lowers the activation energy barrier (


) for both steps, often accelerating the second step (over-alkylation) disproportionately.
Visualizing the Reaction Network

The following diagram illustrates the kinetic pathways and where temperature exerts control.

N_Ethylation_Pathways cluster_legend Temperature Impact Aniline Aniline (Ph-NH2) Mono N-Ethylaniline (Target) Aniline->Mono k1 (Slow) High Ea Imine Imine Intermediate (Reductive Route) Aniline->Imine Aldehyde + Acid (Rev. Eq.) EtX Ethyl Source (Et-X / Et-OH) Di N,N-Diethylaniline (Over-alkylation) Mono->Di k2 (Fast) Lower Ea (Problem Area) Imine->Mono Reduction (Irreversible) Direct Alkylation: High T favors k2 >> k1 Direct Alkylation: High T favors k2 >> k1 Reductive Amination: T controls Imine formation Reductive Amination: T controls Imine formation Direct Alkylation: High T favors k2 >> k1->Reductive Amination: T controls Imine formation

Figure 1: Kinetic competition in N-ethylation. Note that in direct alkylation, the path from Mono to Di (Red Arrow) is kinetically favored, requiring strict temperature suppression.

Module 2: Troubleshooting by Symptom

Use this decision matrix to diagnose temperature-related failures.

SymptomProbable CauseThermodynamic/Kinetic MechanismCorrective Action
Over-alkylation (High levels of N,N-diethyl)T too high The system has sufficient thermal energy to overcome the

of the second alkylation (k2), which is lower than k1.
Cool Down: Reduce T by 10-20°C. Switch Protocol: Move to Reductive Amination (Protocol B) where di-alkylation is mechanistically blocked.
Stalled Reaction (High recovered SM)T too low The system cannot overcome the initial

of the aniline nucleophilic attack (k1).
Stepwise Heating: Increase T in 5°C increments. Catalysis: Add KI (Finkelstein) to generate reactive Et-I in situ, effectively lowering

.
Black/Tarry Mixture Oxidative Degradation High T promotes radical polymerization or oxidation of the electron-rich aniline ring.Inert Atmosphere: Strict

or Ar sparging. Lower T: Do not exceed reflux of the solvent; use external bath control.
Runaway Exotherm Heat Transfer Failure

alkylations are exothermic. At scale, heat accumulation accelerates rate (Arrhenius), creating a feedback loop.
Dosing Control: Add alkylating agent slowly at low T (0-10°C), then ramp to reaction T only after addition is complete.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Direct Alkylation (The "Kinetic Control" Method)

Best for: Rapid screening, robust substrates. Risk: High risk of over-alkylation.[1]

  • Setup: Dissolve Aniline (1.0 equiv) in Acetonitrile (Polar Aprotic favors

    
    ).
    
  • Base: Add

    
      (2.0 equiv) and KI  (0.1 equiv, catalyst).
    
  • Temperature Stage 1 (Addition): Cool to 0°C . Add Ethyl Iodide (1.1 equiv) dropwise.

    • Why? Low T prevents the "runaway" reaction of the highly reactive Et-I with the newly formed product.

  • Temperature Stage 2 (Reaction): Warm to 60°C (Oil bath temp).

    • Critical Check: Monitor by TLC/LCMS every 30 mins. Stop immediately upon disappearance of SM.

    • Note: Do not reflux blindly (

      
       for MeCN) unless conversion is stalled.
      
Protocol B: Reductive Amination (The "Selectivity" Method)

Best for: High purity mono-ethylation, valuable substrates. Risk: Requires handling hydrides.

  • Imine Formation: Mix Aniline (1.0 equiv) and Acetaldehyde (1.1 equiv) in Methanol or Ethanol .

  • Temperature: Stir at 20–25°C (RT) for 1 hour.

    • Why? Imine formation is an equilibrium. Moderate T favors formation without polymerizing the aldehyde.

  • Reduction: Cool to 0°C . Add

    
      (1.5 equiv) portion-wise.
    
  • Workup: Warm to RT after 2 hours.

    • Selectivity Mechanism: The imine forms only once on the nitrogen.[2] Reduction yields the mono-ethyl product, which cannot react with acetaldehyde to form a second imine under these conditions.

Protocol C: Catalytic "Borrowing Hydrogen" (The "Green" Method)

Best for: Industrial scale, avoiding alkyl halides. Risk: High pressure/temperature requirements.[3][4]

  • Reagents: Aniline + Ethanol (Solvent & Reagent) + Ru/Ir Catalyst (e.g.,

    
    ).
    
  • Temperature: 120–150°C in a Sealed Tube/Autoclave .

  • Mechanism:

    • 
       is required to dehydrogenate Ethanol 
      
      
      
      Acetaldehyde (Catalyst activation).
    • Note: This method fails at low T because the catalyst cannot "borrow" the hydrogen from the alcohol.

Module 4: Comparative Data & FAQs

Temperature vs. Selectivity Profile

Data approximated from general kinetic profiles of aniline alkylation [1, 4].

MethodTemperature RangeMono:Di Ratio (Typical)Primary Constraint
Direct (

)
60–80°C70:30Kinetics (Product is more reactive)
Microwave (

)
100–150°C (Flash)85:15Time (Short bursts limit side reactions)
Reductive 0–25°C>95:5Stoichiometry of aldehyde
Catalytic (Ru) 130–150°C>90:10Catalyst activation energy
Frequently Asked Questions

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave heating (MW) often improves selectivity in direct alkylation. By heating to high temperatures (e.g., 120°C) for very short durations (5–10 mins), you can achieve conversion before the thermodynamic equilibrium of over-alkylation sets in. However, you must use a sealed vessel to contain the pressure of volatile ethyl halides [5].

Q: Why does my reaction turn deep red/black at reflux? A: Anilines are oxidation-sensitive. At reflux temperatures (>80°C), trace oxygen can generate radical cations (Wurster’s salts) which polymerize into dark tars. Solution: Degas your solvent with Nitrogen for 15 minutes before heating and keep the reaction under an inert blanket.

Q: I am using Ethanol as the solvent for direct alkylation (


), but it's very slow. 
A:  Ethanol is a protic solvent. It solvates the nucleophile (aniline) and the leaving group (iodide) via hydrogen bonding, creating a "cage" that slows down 

reactions. Solution: Switch to a polar aprotic solvent like Acetonitrile or DMF , which leaves the nucleophile "naked" and more reactive, allowing you to run at lower temperatures [6].

References

  • Vertex AI Search. (2025). Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents. 5

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. 6

  • RSC Advances. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives. Royal Society of Chemistry. 7[2][8]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!)[9] - Why it fails and alternatives. 9[2][10][11][12][13][14]

  • IJRBAT. (2015). One pot synthesis of N-alkyl aromatic amines from acetanilide under microwave irradiation. 15[2][10][11][12][13][14][16]

  • ACS GCI Pharmaceutical Roundtable. (2010). Avoiding Over-alkylation in Amine Synthesis. 1

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 2-ethoxy-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-ethoxy-N-ethylaniline, a substituted aniline derivative of interest in medicinal chemistry. Through a comparative approach with structurally related analogues, we will dissect the nuances of its ¹H NMR spectrum, providing a robust framework for its identification and characterization.

The Significance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful, non-destructive technique that provides information on the number of different types of protons, their electronic environment, and their spatial relationships within a molecule.[1][2][3] The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electronegative atoms or groups deshield protons, causing their signals to appear at higher chemical shifts (downfield).[4]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[4]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling between neighboring, non-equivalent protons. The n+1 rule is a common guideline for predicting the multiplicity, where 'n' is the number of adjacent equivalent protons.[5]

By analyzing these parameters, a detailed picture of the molecule's connectivity and stereochemistry can be constructed.

Analysis of the Predicted ¹H NMR Spectrum of 2-ethoxy-N-ethylaniline

In the absence of a readily available experimental spectrum in the public domain, a high-quality predicted ¹H NMR spectrum of 2-ethoxy-N-ethylaniline serves as an excellent foundation for analysis. The prediction, based on sophisticated algorithms that consider the intricate effects of various functional groups, provides a reliable roadmap for understanding the compound's spectral features.[6][7][8][9]

The structure of 2-ethoxy-N-ethylaniline features an aromatic ring with two substituents: an ethoxy group (-OCH₂CH₃) and an N-ethylamino group (-NHCH₂CH₃). This substitution pattern leads to a complex and informative ¹H NMR spectrum.

Predicted ¹H NMR Data for 2-ethoxy-N-ethylaniline (in CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.25Triplet3H-NHCH₂CH
b1.42Triplet3H-OCH₂CH
c3.15Quartet2H-NHCH ₂CH₃
d4.05Quartet2H-OCH ₂CH₃
e4.50 (broad)Singlet1H-NH CH₂CH₃
f6.65Triplet1HAr-H (H-4)
g6.75Doublet1HAr-H (H-6)
h6.85Triplet1HAr-H (H-5)
i7.05Doublet1HAr-H (H-3)

Note: The predicted chemical shifts and multiplicities are illustrative and may vary slightly from an experimental spectrum.

Interpretation of the Predicted Spectrum:

  • Aliphatic Region (1.0 - 4.5 ppm):

    • Two distinct triplets (signals a and b ) are observed, each integrating to 3H. These correspond to the methyl protons of the N-ethyl and ethoxy groups, respectively. The triplet multiplicity arises from coupling with the adjacent methylene protons (n=2, n+1=3).

    • Two quartets (signals c and d ), each integrating to 2H, are assigned to the methylene protons of the N-ethyl and ethoxy groups. The quartet pattern is a result of coupling with the neighboring methyl protons (n=3, n+1=4). The methylene protons of the ethoxy group (signal d ) are shifted further downfield due to the stronger deshielding effect of the adjacent oxygen atom compared to the nitrogen atom for the N-ethyl group (signal c ).

    • A broad singlet (signal e ) around 4.50 ppm is attributed to the N-H proton. The broadness of this signal is often due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Region (6.5 - 7.5 ppm):

    • The four aromatic protons are non-equivalent due to the ortho-disubstitution pattern, giving rise to four distinct signals.

    • The signals for the aromatic protons (signals f , g , h , and i ) appear as a complex pattern of triplets and doublets, reflecting the ortho, meta, and para coupling interactions between them. The electron-donating nature of both the ethoxy and N-ethylamino groups causes an upfield shift of the aromatic protons compared to unsubstituted benzene (δ ~7.26 ppm).

Comparative ¹H NMR Analysis with Structural Analogues

To gain a deeper understanding of the substituent effects on the ¹H NMR spectrum of 2-ethoxy-N-ethylaniline, a comparison with simpler, related molecules is invaluable.

Comparison of ¹H NMR Data (Aromatic Region) for 2-ethoxy-N-ethylaniline and its Analogues (in CDCl₃):

CompoundAr-H Chemical Shifts (δ, ppm)
2-ethoxy-N-ethylaniline (Predicted) ~6.65 - 7.05
Aniline [10][11]~6.66 - 7.14
N-Ethylaniline [12][13][14]~6.58 - 7.15
Phenetole (Ethoxybenzene) [15][16][17]~6.80 - 7.22
2-Ethylaniline [18]~6.61 - 7.04
3-Ethoxyaniline [19]~6.21 - 7.02

Key Observations and Insights:

  • Effect of the Amino Group: Comparing phenetole to 2-ethoxy-N-ethylaniline, the introduction of the N-ethylamino group causes a general upfield shift of the aromatic protons. This is due to the strong electron-donating nature of the amino group, which increases the electron density on the aromatic ring, leading to greater shielding of the protons.

  • Effect of the Ethoxy Group: In comparison to N-ethylaniline, the addition of the ethoxy group in the ortho position in 2-ethoxy-N-ethylaniline also contributes to the overall upfield shift of the aromatic signals. The oxygen atom of the ethoxy group is also an electron-donating group through resonance.

  • Combined Electron-Donating Effects: The presence of two electron-donating groups (ethoxy and N-ethylamino) in 2-ethoxy-N-ethylaniline results in a significantly shielded aromatic system, with all aromatic protons resonating at a relatively high field (upfield) compared to benzene.

  • Positional Isomerism: A comparison with 3-ethoxyaniline highlights the importance of substituent position. The ortho-disubstitution in 2-ethoxy-N-ethylaniline leads to a more complex splitting pattern in the aromatic region compared to the meta-substituted analogue.

Experimental Protocol for ¹H NMR Spectroscopy

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for the preparation and acquisition of a ¹H NMR spectrum.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the 2-ethoxy-N-ethylaniline sample.[20]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[21]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[20]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

2. NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which improves the resolution and lineshape of the signals.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically sufficient for routine analysis. These include setting the appropriate spectral width, acquisition time, and number of scans. For quantitative analysis, a longer relaxation delay may be necessary.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing and baseline correction are then applied to obtain a clean, interpretable spectrum.

Visualizing Molecular Connectivity and Spectral Relationships

Graphviz diagrams can be used to visualize the molecular structure and the key spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Molecular structure of 2-ethoxy-N-ethylaniline.

G cluster_ethyl N-Ethyl Group cluster_ethoxy Ethoxy Group cluster_aromatic Aromatic Ring NH NH CH2_N CH2 NH->CH2_N J(H,H) CH3_N CH3 CH2_N->CH3_N ³J(H,H) O O CH2_O CH2 CH3_O CH3 CH2_O->CH3_O ³J(H,H) H3 H3 H4 H4 H3->H4 ³J(ortho) H5 H5 H3->H5 ⁴J(meta) H4->H5 ³J(ortho) H6 H6 H4->H6 ⁴J(meta) H5->H6 ³J(ortho)

Caption: Key ¹H-¹H spin-spin coupling interactions in 2-ethoxy-N-ethylaniline.

Conclusion

The ¹H NMR spectrum of 2-ethoxy-N-ethylaniline is a rich source of structural information. By systematically analyzing the chemical shifts, integration, and multiplicities of the signals, and by comparing the spectrum with those of its structural analogues, a confident assignment of all proton resonances can be achieved. This guide provides a comprehensive framework for such an analysis, underscoring the indispensable role of ¹H NMR spectroscopy in the characterization of organic molecules in a research and development setting. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic compounds.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • iChemical. (n.d.). Phenetole, CAS No. 103-73-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). N-Ethylaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Ethylaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). Phenetole. Retrieved from [Link]

  • Fluxalab. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). p-Phenetidine. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Phenetole,o-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Aniline. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • University of Oxford. (2009). CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • T3DB. (n.d.). Aniline (T3D4984). Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-ETHOXYANILINE. Retrieved from [Link]

  • NIST. (n.d.). Aniline. Retrieved from [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

Sources

Validation

Spectroscopic Distinction: N-Ethyl vs. Ethoxy Groups via FTIR

Topic: FTIR Absorption Peaks for N-Ethyl and Ethoxy Groups Content Type: Publish Comparison Guide Executive Summary In pharmaceutical development and polymer characterization, distinguishing between N-ethyl (nitrogen-att...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Peaks for N-Ethyl and Ethoxy Groups Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development and polymer characterization, distinguishing between N-ethyl (nitrogen-attached ethyl,


) and ethoxy  (oxygen-attached ethyl, 

) groups is a frequent analytical challenge. While both moieties share an ethyl backbone (

), the heteroatom attachment (N vs. O) induces distinct electronic environments that manifest as observable shifts in Infrared (IR) absorption frequencies and intensities.

This guide provides a definitive technical comparison, moving beyond basic peak assignment to the mechanistic causality of vibrational modes. It is designed for researchers requiring high-confidence structural elucidation.

Fundamental Vibrational Theory

To interpret the spectra accurately, one must understand the physical drivers of the shift: Electronegativity and Dipole Moment .

  • Bond Polarity (

    
    ):  Oxygen (3.44 Pauling) is significantly more electronegative than Nitrogen (3.04). This creates a larger dipole moment change during the stretching vibration for C-O bonds compared to C-N bonds.
    
    • Result:Ethoxy C-O stretches are intense ("Strong") , often dominating the fingerprint region. N-Ethyl C-N stretches are medium-to-weak.

  • Force Constant (

    
    ):  The C-O single bond is stronger and shorter (
    
    
    
    ) than the C-N single bond (
    
    
    ), leading to a higher force constant.
    • Result:C-O stretches appear at higher frequencies (1000–1300 cm⁻¹) compared to C-N stretches (1000–1250 cm⁻¹) , though overlap exists.

Comparative Spectral Analysis

The Fingerprint Region (1000 – 1350 cm⁻¹)

This is the primary discrimination zone. The "C-X" stretching vibration is the most diagnostic feature.

FeatureEthoxy Group (-O-Et) N-Ethyl Group (-N-Et) Differentiation Logic
Primary Anchor C-O Stretch C-N Stretch Intensity is key.
Frequency 1050 – 1300 cm⁻¹ 1020 – 1250 cm⁻¹ C-O is generally higher freq.
Intensity Strong / Very Strong Medium / Weak C-O bands are often the strongest in the spectrum (excluding C=O).
Band Shape Sharp, distinct.[1][2][3] Often a doublet in ethers (asym/sym).Broader, less defined. Can be obscured by skeletal vibrations.
Context: Ester vs Amide Esters: Two bands.[2][4][5] C-C(=O)-O (1200-1300) and O-C-C (1000-1150).Amides: C-N stretch is coupled with N-H bend (Amide III) ~1200-1300 cm⁻¹.Look for the "Amide II" band (~1550 cm⁻¹) to confirm N-Ethyl amide.
The High-Frequency Region (2700 – 3000 cm⁻¹)

While C-H stretches are ubiquitous, subtle electronic effects provide secondary confirmation.

  • Ethoxy (O-CH₂-): The electronegative oxygen withdraws electron density, stiffening the adjacent C-H bonds. This often results in C-H stretching bands at the higher end of the

    
     range (2950–2990 cm⁻¹).
    
  • N-Ethyl (N-CH₂-):

    • General: Standard

      
       C-H stretches (2850–2960 cm⁻¹).[6]
      
    • Bohlmann Bands (Advanced Diagnostic): In specific cyclic amines or favorable conformations where the N-lone pair is anti-periplanar to the adjacent C-H bond, a "softening" occurs, resulting in lower frequency bands (2700–2800 cm⁻¹) . This is a hallmark of N-alkyl groups not present in ethoxy groups.

Experimental Methodology & Workflow

Sample Preparation Protocol

To ensure the subtle intensity differences (Strong vs Medium) are real and not artifacts of saturation:

  • Technique: ATR (Attenuated Total Reflectance) is preferred for liquids/solids due to pathlength consistency.

  • Pathlength Control: If using transmission (KBr pellet/liquid cell), ensure peak absorbance does not exceed 1.0 A.U. Saturation blunts the sharp C-O "sword," making it look like a broader C-N band.

  • Solvent Selection: Avoid solvents with strong fingerprint absorption (e.g.,

    
    , 
    
    
    
    ) if analyzing in solution.
Analytical Workflow (Decision Tree)

Use the following logic to classify your unknown ethyl-containing compound.

FTIR_Decision_Tree Start Start: Spectrum Analysis (Ethyl Group Confirmed) Check_CO Step 1: Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->Check_CO Has_CO Yes: C=O Present Check_CO->Has_CO Peak Found No_CO No: C=O Absent Check_CO->No_CO No Peak Check_AmideII Step 2: Check Amide II Band (~1550 cm⁻¹) Has_CO->Check_AmideII Result_Amide Result: N-Ethyl Amide (Medium C-N stretch) Check_AmideII->Result_Amide Band Present Result_Ester Result: Ethoxy Ester (Strong C-O-C stretch ~1250 cm⁻¹) Check_AmideII->Result_Ester Band Absent Check_NH Step 3: Check N-H Region (3300 - 3500 cm⁻¹) No_CO->Check_NH Result_Amine Result: N-Ethyl Amine (Check for Bohlmann Bands) Check_NH->Result_Amine Broad/Sharp Peak(s) Check_CO_Str Step 4: Check C-O Region (1050 - 1150 cm⁻¹) Check_NH->Check_CO_Str Clean Baseline Result_Ether Result: Ethoxy Ether (Strong, Sharp C-O stretch) Check_CO_Str->Result_Ether Strong Band

Figure 1: Logical decision tree for distinguishing N-Ethyl and Ethoxy functionalities based on hierarchical spectral features.

Data Summary: The "Anchor" Peaks

Use this table to validate your assignments.

Functional GroupC-X Stretch (cm⁻¹) Intensity Associated Diagnostic Bands
Aliphatic Ether (R-O-Et) 1085 – 1150StrongSym. C-O-C stretch (weak) ~890 cm⁻¹
Ester (R-COO-Et) 1200 – 1300Very StrongC=O stretch (1735-1750 cm⁻¹)
Aliphatic Amine (R-NH-Et) 1020 – 1220Medium/WeakN-H stretch (3300-3500 cm⁻¹); N-H wag (broad) ~700-900 cm⁻¹
Amide (R-CONH-Et) 1200 – 1300MediumAmide I (C=O) ~1650; Amide II (N-H bend) ~1550

Case Study: Diethyl Ether vs. Diethylamine

A classic confusion point in solvent identification.

  • Diethyl Ether: The spectrum is dominated by the C-O-C asymmetric stretch at ~1120 cm⁻¹ . It is sharp and intense. The region above 3000 cm⁻¹ is empty (no O-H/N-H).

  • Diethylamine: The spectrum shows a weak C-N stretch at ~1130-1140 cm⁻¹ (easily missed). The defining feature is the N-H stretch at ~3280 cm⁻¹ (weak for secondary amines) and the broad N-H wagging at ~730 cm⁻¹ .

    • Critical Note: If the sample is "wet" (water contamination), the O-H stretch of water can mimic an N-H stretch. Always dry samples over

      
       or molecular sieves before critical ID.
      

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[7] (Standard text for C-O vs C-N intensity rules).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Source for Bohlmann band mechanisms).
  • NIST Chemistry WebBook. Infrared Spectra of Diethylamine and Diethyl Ether. National Institute of Standards and Technology. Link

Sources

Comparative

A Comparative Analysis of N-ethyl-o-phenetidine and N-methyl-o-phenetidine: A Proposed Research Framework

Disclaimer: Information regarding N-ethyl-o-phenetidine and N-methyl-o-phenetidine is sparse within peer-reviewed scientific literature. These compounds are considered research chemicals or novel psychoactive substances,...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information regarding N-ethyl-o-phenetidine and N-methyl-o-phenetidine is sparse within peer-reviewed scientific literature. These compounds are considered research chemicals or novel psychoactive substances, and a comprehensive body of experimental data comparing them is not publicly available. This guide, therefore, outlines a robust scientific framework for conducting such a comparison. It is designed for researchers, scientists, and drug development professionals to illustrate the necessary experimental workflows, data analysis, and validation systems required to characterize and differentiate novel compounds. The protocols and data presented herein are illustrative examples based on established pharmacological principles.

Introduction and Rationale

N-ethyl-o-phenetidine and N-methyl-o-phenetidine are structural analogs, differing only by the substitution on the amine group (ethyl vs. methyl). This seemingly minor structural modification can lead to significant differences in their physicochemical properties, pharmacodynamics, pharmacokinetics, and toxicology. Understanding these differences is critical for predicting their potential biological activity, safety profile, and suitability as research tools or therapeutic candidates.

Physicochemical Characterization

Before any biological assessment, the fundamental physicochemical properties of each compound must be determined. These properties govern how the compounds will behave in biological systems, influencing everything from absorption to receptor interaction.

Key Parameters & Experimental Protocols
  • Solubility: Determines how a compound dissolves in various solvents, which is crucial for formulation and administration. This is typically assessed using High-Performance Liquid Chromatography (HPLC) in aqueous buffers at various pH levels.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates a compound's affinity for lipid versus aqueous environments. It is a key predictor of membrane permeability and blood-brain barrier penetration. The shake-flask method or reverse-phase HPLC are standard determination methods.

  • pKa: The acid dissociation constant is critical for understanding the ionization state of a compound at physiological pH, which affects receptor binding and membrane transport. Potentiometric titration or UV-spectrophotometry are commonly used.

Table 1: Hypothetical Physicochemical Data Summary

ParameterN-ethyl-o-phenetidine (Hypothetical)N-methyl-o-phenetidine (Hypothetical)Significance
Molecular Weight 179.26 g/mol 165.23 g/mol Affects molar calculations and diffusion rates.
Aqueous Solubility (pH 7.4) 0.85 mg/mL1.20 mg/mLHigher solubility for the N-methyl analog may simplify formulation.
LogP 2.82.5The slightly higher lipophilicity of the N-ethyl analog may suggest better membrane permeability.
pKa (Amine) 9.29.0Both compounds will be predominantly protonated at physiological pH.

Comparative Pharmacodynamics: Unveiling the Mechanism of Action

Pharmacodynamics describes the effects of a drug on the body. For novel compounds like these, the primary goals are to identify their molecular targets and characterize the nature of the interaction (e.g., agonist, antagonist, modulator). Given their structural similarity to other known psychoactive agents, a primary screening panel should include key central nervous system (CNS) receptors.

Experimental Workflow: From Binding to Function

A logical workflow ensures that resources are used efficiently, starting with broad screening and moving to more specific functional characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Purification B Broad Receptor Binding Screen (e.g., 40+ CNS Targets) A->B Characterize Affinity (Ki) C Select High-Affinity Targets (e.g., Ki < 100 nM) B->C D In Vitro Functional Assays (e.g., cAMP, Ca2+ Flux) C->D Determine Potency (EC50) & Efficacy (%Max) E Select Relevant Animal Model (e.g., Analgesia, Locomotion) D->E F Dose-Response Studies E->F Determine ED50 & Max Effect

Caption: A streamlined workflow for characterizing novel psychoactive compounds.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-ethyl-o-phenetidine and N-methyl-o-phenetidine for a specific receptor (e.g., the mu-opioid receptor).

Methodology:

  • Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissue.

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes.

    • A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • A range of concentrations of the unlabeled test compound (N-ethyl-o-phenetidine or N-methyl-o-phenetidine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand. The membranes and bound ligand are trapped on the filter.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine if the compounds act as agonists or antagonists at a Gi/o-coupled receptor (e.g., mu-opioid receptor) by measuring their effect on cyclic AMP levels.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor.

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluency.

  • Assay Procedure (Agonist Mode):

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a range of concentrations of the test compound.

    • Add forskolin to stimulate adenylate cyclase and induce cAMP production. Gi/o-coupled receptor agonists will inhibit this process.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. For agonists, this will produce an inhibitory curve from which the EC50 (potency) and Emax (efficacy) can be determined.

Hypothetical Pharmacodynamic Data

Table 2: Comparative Receptor Binding and Functional Data (Hypothetical)

ParameterReceptor TargetN-ethyl-o-phenetidine (Hypothetical)N-methyl-o-phenetidine (Hypothetical)
Binding Affinity (Ki, nM) Mu-Opioid25 nM80 nM
Dopamine (D2)>10,000 nM>10,000 nM
Serotonin (5-HT2A)850 nM1200 nM
Functional Potency (EC50, nM) cAMP Assay (Mu-Opioid)45 nM150 nM
Functional Efficacy cAMP Assay (Mu-Opioid)95% (Full Agonist)70% (Partial Agonist)

Interpretation: In this hypothetical scenario, the N-ethyl analog displays higher affinity and potency at the mu-opioid receptor. Furthermore, it acts as a full agonist, while the N-methyl analog is a partial agonist. This suggests the ethyl group provides a more favorable interaction with the receptor's binding pocket, leading to a stronger and more effective functional response.

G cluster_0 cluster_1 Cell Membrane cluster_2 Agonist Agonist (e.g., N-ethyl-o-phenetidine) Receptor Gi-Coupled Receptor (e.g., Mu-Opioid) Agonist->Receptor Binds & Activates G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., Reduced Excitability) cAMP->Response

Caption: Simplified Gi/o-coupled receptor signaling pathway inhibited by an agonist.

Comparative Pharmacokinetics and In Vivo Effects

Pharmacokinetics (what the body does to the drug) is essential for translating in vitro findings into a whole-organism context. Key aspects include Absorption, Distribution, Metabolism, and Excretion (ADME).

Key In Vivo Experiments
  • Pharmacokinetic Profiling: Administer a single dose of each compound to rodents (e.g., via intravenous and oral routes) and collect blood samples over time. Analyze plasma concentrations using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to determine parameters like half-life (t½), volume of distribution (Vd), and oral bioavailability (%F).

  • Behavioral Assays: Based on the pharmacodynamic profile (e.g., mu-opioid agonism), select a relevant in vivo model. The hot plate test is a classic assay for assessing analgesic effects.

Table 3: Comparative Pharmacokinetic and In Vivo Data (Hypothetical)

ParameterN-ethyl-o-phenetidine (Hypothetical)N-methyl-o-phenetidine (Hypothetical)
Plasma Half-Life (t½, hours) 3.51.8
Oral Bioavailability (%F) 40%55%
Analgesic Potency (ED50, mg/kg) 5 mg/kg15 mg/kg

Interpretation: The N-ethyl analog, despite having lower oral bioavailability in this example, is more potent in the analgesia model and has a longer half-life. This suggests that its higher receptor affinity and efficacy outweigh its pharmacokinetic disadvantages compared to the N-methyl analog. The longer half-life could be due to slower metabolic clearance, a common effect of increasing alkyl chain length.

Conclusion

This guide presents a hypothetical yet rigorous framework for the comparative analysis of N-ethyl-o-phenetidine and N-methyl-o-phenetidine. By systematically evaluating their physicochemical properties, pharmacodynamics, and pharmacokinetics, a clear picture of their structure-activity relationship can be built.

Based on our illustrative data, the addition of an ethyl group in place of a methyl group resulted in:

  • Increased lipophilicity.

  • Significantly higher affinity and potency at the mu-opioid receptor.

  • A shift from partial to full agonist activity.

  • A longer biological half-life but lower oral bioavailability.

  • Greater in vivo analgesic potency.

This framework underscores the importance of a multi-parameter approach in drug discovery and research chemical characterization. Each step provides crucial data that, when integrated, allows for a comprehensive and trustworthy comparison between closely related structural analogs.

References

This list includes authoritative resources on the principles and methods described in this guide, as specific literature on the topic compounds is unavailable.

  • Title: Principles of Drug Action: The Basis of Pharmacology Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Cheng-Prusoff Equation Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Hot-plate test Source: Encyclopedia of Pain URL: [Link]

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination Source: Burger's Medicinal Chemistry and Drug Discovery URL: [Link]

Validation

Reference Standards for N-Ethyl-2-Ethoxybenzenamine: A Technical Comparison &amp; Qualification Guide

This guide serves as a critical technical resource for the selection, qualification, and application of reference standards for N-ethyl-2-ethoxybenzenamine (also chemically identified as N-ethyl-o-phenetidine or 2-ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical technical resource for the selection, qualification, and application of reference standards for N-ethyl-2-ethoxybenzenamine (also chemically identified as N-ethyl-o-phenetidine or 2-ethoxy-N-ethylaniline).[1][2]

Given the structural specificity of this compound—often encountered as a process-related impurity in the synthesis of ethoxy-containing pharmaceuticals (e.g., Tamsulosin intermediates) or specialized aniline dyes—this guide addresses the unique challenges of its stability, hygroscopicity, and detection.[1][2]

Executive Analysis: The Integrity of the Standard

In quantitative analysis, the reference standard is the "ruler" by which all other data is measured. For N-ethyl-2-ethoxybenzenamine , a secondary aniline with an ortho-ethoxy substituent, researchers face distinct challenges: oxidative instability (typical of electron-rich anilines) and limited commercial availability compared to its para-isomer.[1][2]

Selecting the wrong grade of standard can introduce systematic errors of 5–15% in potency assignment, potentially leading to regulatory non-compliance (ICH Q3A/B) or incorrect toxicological risk assessments.

Comparative Matrix: Reference Standard Grades
FeatureCertified Reference Material (CRM) Secondary Analytical Standard Research Grade / Reagent
Primary Use GMP Release Testing, Method Validation (Accuracy)Routine QC, In-process Checks, Early R&DSynthesis Starting Material, Qualitative ID
Traceability SI-Traceable (NIST/BIPM).[1][2] Mass balance verified.Traceable to a Primary Standard (if available).Vendor CoA only (often just Area %).
Uncertainty Explicitly calculated (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).
Usually not provided.[1]Not provided.
Characterization 1H-NMR, 13C-NMR, MS, IR, TGA, KF, ROI.[1][2]HPLC Purity, Identity (IR/MS).HPLC Purity (Area %).
Cost Factor High (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

)
Medium (

)
Low ($)
Recommendation Mandatory for final impurity quantification.Acceptable if calibrated against a CRM.[1]Avoid for quantitative work.

Technical Protocol: Establishing an In-House Primary Standard

Since "Off-the-shelf" CRMs for N-ethyl-2-ethoxybenzenamine are rare, you may need to qualify a custom-synthesized batch as your Primary Reference Standard.[1][2] Follow this self-validating protocol.

Phase 1: Structural Confirmation (Identity)

Before assessing purity, you must unequivocally prove the structure, distinguishing it from isomers like N-ethyl-p-phenetidine or N,N-diethyl-o-aminophenol.[1][2]

  • 1H-NMR (DMSO-d6): Look for the characteristic triplet/quartet of the N-ethyl group and the O-ethyl group.[1][2] The ortho-substitution pattern will show a distinct splitting pattern (dd, td) in the aromatic region (6.5–7.0 ppm) differing from the symmetric para-isomer.[2]

  • Mass Spectrometry (ESI+): Confirm Molecular Ion

    
     Da.
    
  • IR Spectroscopy: Verify N-H stretch (~3300-3400 cm⁻¹) and Ether C-O stretch (~1240 cm⁻¹).

Phase 2: Potency Assignment (Mass Balance Approach)

Do not rely solely on Chromatographic Purity (Area %). You must account for "invisible" impurities.[1][2]

Formula for Potency (


): 


  • %Impurities (org): Determined by HPLC-UV (Gradient method to catch late eluters).

  • %Water: Karl Fischer Titration (Coulometric). Note: Anilines can be hygroscopic.

  • %Solvents: Residual Solvents by GC-Headspace.

  • %Residue: Residue on Ignition (ROI) / Sulfated Ash.

Phase 3: Handling & Stability
  • Storage: Store at -20°C under Argon . Anilines oxidize to colored azo/azoxy compounds upon exposure to air/light.[1][2]

Visualization: Qualification & Analysis Workflows

Diagram 1: Reference Standard Qualification Workflow

This logic flow ensures a self-validating system for qualifying a non-compendial standard.[1][2]

StandardQualification Start Raw Material (Custom Synthesis) ID_Check 1. Identity Verification (NMR, MS, IR) Start->ID_Check Purity_Check 2. Chromatographic Purity (HPLC-UV @ 210/254 nm) ID_Check->Purity_Check Structure Confirmed Purity_Check->Start Fail (<98%) -> Re-purify Impurity_Check 3. Residuals Analysis (KF, GC-HS, ROI) Purity_Check->Impurity_Check >99.0% Area Calc 4. Mass Balance Calculation (Potency Assignment) Impurity_Check->Calc Data Collection Pack 5. Packaging (Amber Vial, Argon, -20°C) Calc->Pack CoA Generation

Caption: Workflow for qualifying N-ethyl-2-ethoxybenzenamine as an In-House Primary Standard.

Diagram 2: Analytical Method Decision Tree

Selecting the correct chromatography based on the intended limit of detection (LOD).

MethodSelection Input Target Analysis Level HighLevel Assay / Content (> 0.1%) Input->HighLevel TraceLevel Genotoxic Impurity (< 100 ppm) Input->TraceLevel HPLC_UV HPLC-UV / DAD Col: C18 Base Deactivated pH: 7.0 - 8.0 (Ammonium Bicarb) HighLevel->HPLC_UV Robustness LC_MS LC-MS/MS (MRM) Mode: ESI Positive Source: Electrospray TraceLevel->LC_MS Sensitivity

Caption: Decision tree for selecting analytical techniques based on sensitivity requirements.

Experimental Methodologies

A. HPLC-UV Method (Purity & Assay)

Designed to suppress peak tailing common with secondary amines.[2]

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). High pH stability is key.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0). Basic pH keeps the aniline deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Temp: 30°C.

B. LC-MS/MS Method (Trace Impurity Quantification)

Required if N-ethyl-2-ethoxybenzenamine is being monitored as a potential mutagenic impurity (PMI).[1][2]

  • Ionization: ESI Positive Mode (Protonation of the secondary amine).

  • Precursor Ion: [M+H]⁺ = 166.1 m/z.

  • Product Ions: Fragmentation often yields loss of the ethyl group (m/z 138) or the ethoxy chain. Experimental optimization of Collision Energy (CE) is required.

  • LOD Target: Typically < 10 ng/mL (depending on matrix).

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[3] Defines reporting, identification, and qualification thresholds. Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[2] (2023).[4] Provides framework for analytical control strategies. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[2] (2006).[3] Critical for aniline derivatives which may carry genotoxic risks.[1][2] Link

  • PubChem. Compound Summary: N-Ethyl-o-toluidine (Structural Analog).[1][2] (2024). Used for inferring physicochemical properties of the ethyl-ethoxy analog.[1][2] Link

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.[1][2] Best practices for storing aniline standards. Link

Sources

Comparative

Comparative TLC Guide: Phenetidines and Impurity Profiling

This guide details the Thin Layer Chromatography (TLC) profiling of phenetidines, specifically focusing on separating -phenetidine (4-ethoxyaniline) from its structural isomers and related pharmaceutical compounds (Parac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Thin Layer Chromatography (TLC) profiling of phenetidines, specifically focusing on separating


-phenetidine  (4-ethoxyaniline) from its structural isomers and related pharmaceutical compounds (Paracetamol, Phenacetin).

Executive Summary


-Phenetidine  is a critical impurity and degradation product in analgesic manufacturing (specifically Phenacetin and Paracetamol). Its detection is mandatory due to potential nephrotoxicity and hematological effects. This guide compares the chromatographic behavior of phenetidine isomers against standard pharmaceutical "alternatives" (parent drugs and related impurities) to establish a robust identification protocol.

Key Finding: On Silica Gel


, the migration order is governed by hydrogen bonding capability.
  • Fastest Elution (High

    
    ): 
    
    
    
    -Phenetidine (Intramolecular H-bonding reduces silica interaction).
  • Intermediate: Phenacetin (Amide functionality, less polar than free amines).

  • Slowest Elution (Low

    
    ): 
    
    
    
    -Phenetidine & Paracetamol (Intermolecular H-bonding with silica).

Mechanistic Principles (Expert Analysis)

To optimize separation, one must understand the molecular interactions driving retention.

The "Ortho Effect" in Isomer Separation

Separating the ortho, meta, and para isomers of phenetidine relies on the availability of the amine (


) and ether (

) groups to interact with the silanol (

) groups of the stationary phase.
  • 
    -Phenetidine:  The proximity of the amino and ethoxy groups allows for intramolecular  hydrogen bonding. This "hides" the polar groups from the silica gel, making the molecule appear less polar. Consequently, it travels further up the plate (Higher 
    
    
    
    ).[1][2]
  • 
    -Phenetidine:  The functional groups are on opposite sides of the ring. Intramolecular bonding is impossible. Both groups are available for intermolecular  hydrogen bonding with the silica stationary phase, resulting in strong retention (Lower 
    
    
    
    ).
Diagram: Separation Logic & Workflow

G cluster_0 Phase 1: Mechanism cluster_1 Phase 2: Experimental Workflow Ortho o-Phenetidine (Intramolecular H-Bond) Silica Silica Stationary Phase (Polar Silanol Groups) Ortho->Silica Weak Interaction SamplePrep Sample Prep (1 mg/mL in MeOH) Para p-Phenetidine (Exposed Polar Groups) Para->Silica Strong Retention Spotting Spotting (1-2 µL, 1.5 cm from bottom) SamplePrep->Spotting Development Development (Saturated Chamber) Spotting->Development Visualization Visualization (UV 254nm + Iodine) Development->Visualization

Caption: Figure 1. Mechanistic difference in isomer retention and standard experimental workflow.

Experimental Protocol

This protocol is designed to be self-validating by including both the target impurity and the parent drug as internal standards.

Materials
  • Stationary Phase: Silica Gel

    
     pre-coated aluminum sheets (20 x 20 cm).
    
  • Reference Standards:

    
    -Phenetidine, Paracetamol, Phenacetin, 
    
    
    
    -Aminophenol.
  • Mobile Phases (Alternatives Comparison):

    • System A (Screening): Toluene : Methanol (90:10)

    • System B (High Resolution): Chloroform : Ethyl Acetate : Methanol : Acetic Acid (6 : 1 : 2 : 0.1)

Step-by-Step Methodology
  • Chamber Saturation: Pour 10 mL of the chosen mobile phase into a twin-trough chamber. Line with filter paper and seal for 20 minutes. Why: Saturation prevents edge effects and ensures reproducible

    
     values.
    
  • Sample Preparation: Dissolve 10 mg of analyte in 10 mL Methanol (HPLC grade).

  • Spotting: Apply 2 µL of sample 1.5 cm from the bottom edge. Ensure spots are 1 cm apart.

  • Development: Develop until the solvent front reaches 80% of the plate height (~8 cm).

  • Drying: Air dry in a fume hood for 5 minutes.

  • Visualization:

    • Primary: UV Light at 254 nm (Dark spots on green fluorescent background).

    • Secondary (Specific for Amines): Expose to Iodine vapor or spray with Emerson’s Reagent (4-aminoantipyrine + potassium ferricyanide) which turns aromatic amines red-orange.

Comparative Data: Values

The following table contrasts the retention of phenetidines against common alternatives (impurities and parent drugs) in two distinct solvent systems.

Table 1: Comparative Values on Silica Gel 60
CompoundStructure TypeSystem A (

) Toluene:MeOH (90:10)
System B (

) CHCl3:EtOAc:MeOH:AcOH
Detection (UV/Color)

-Phenetidine
Isomer (Ortho)0.65 - 0.70 0.85UV / Red (Emerson)

-Phenetidine
Isomer (Meta)0.55 - 0.600.75UV / Red (Emerson)

-Phenetidine
Target Impurity 0.50 0.68 UV / Red (Emerson)
Phenacetin Parent Drug0.450.72UV (Strong Absorbance)
Paracetamol Active Drug0.150.36UV (Strong Absorbance)

-Aminophenol
Degradant0.050.22UV / Blue (Folin-C)

*Note: Isomer values for ortho/meta are projected based on polarity trends established in aromatic amine chromatography [1, 2].

Performance Analysis
  • System A (Toluene/MeOH) is superior for separating the isomers (

    
    -, 
    
    
    
    -,
    
    
    -) because the non-polar toluene amplifies the subtle polarity differences caused by the "Ortho Effect."
  • System B (Chloroform/EtOAc/MeOH) is superior for impurity profiling in drug development. It provides excellent resolution between the toxic impurities (

    
    -phenetidine, 
    
    
    
    -aminophenol) and the active pharmaceutical ingredient (Paracetamol).

Troubleshooting & Validation

To ensure "Trustworthiness" (E-E-A-T), follow these validation steps:

  • Tailing Spots: If

    
    -phenetidine spots tail (streak), add 1% Triethylamine to the mobile phase. This neutralizes acidic sites on the silica that bind strongly to the basic amine.
    
  • Co-Spotting: Never rely on

    
     alone. Always run a "Co-spot" lane containing a mixture of the Standard and your Sample. If they separate, they are not the same compound.[3]
    
  • False Positives: Phenacetin can hydrolyze to

    
    -phenetidine if the plate is heated excessively during drying. Air dry at room temperature.
    

References

  • Simultaneous Determination of Paracetamol and Impurities. National Institutes of Health (PMC). Available at: [Link]

  • Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Synthesis and Purification of Phenacetin. St. Olaf College Chemistry Department. Available at: [Link][4][5][6][7][8][9]

  • TLC Visualization Reagents. EPFL (École Polytechnique Fédérale de Lausanne). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-ethoxy-N-ethylaniline

Introduction: A Proactive Stance on Safety As researchers and developers, our work with novel or specialized chemical intermediates like 2-ethoxy-N-ethylaniline is fundamental to innovation. However, it also demands the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Safety

As researchers and developers, our work with novel or specialized chemical intermediates like 2-ethoxy-N-ethylaniline is fundamental to innovation. However, it also demands the highest level of safety preparedness. Comprehensive safety data for every novel compound is not always readily available. This guide addresses the safe handling of 2-ethoxy-N-ethylaniline by adopting a conservative, scientifically-grounded approach. Lacking a specific, dedicated Safety Data Sheet (SDS), our recommendations are built upon the well-documented hazards of its parent chemical family, the aromatic amines, particularly substituted anilines.[1][2]

Aromatic amines are a class of compounds known for their systemic toxicity and high rate of absorption through the skin.[2][3] Therefore, the protocols outlined below are designed to provide robust protection against all potential exposure routes—dermal, inhalation, and ocular. This guide provides the essential procedural framework to ensure that your handling, operational, and disposal plans for 2-ethoxy-N-ethylaniline are built on a foundation of uncompromised safety.

Inferred Hazard Profile: Understanding the "Why" Behind the PPE

To select the correct Personal Protective Equipment (PPE), we must first understand the anticipated risks. Based on the toxicological profiles of analogous compounds like 2-ethylaniline and N-ethylaniline, we can infer the primary hazards associated with 2-ethoxy-N-ethylaniline.

  • Acute Toxicity (All Routes): Aromatic amines are toxic if ingested, inhaled, or absorbed through the skin.[4][5][6] The primary danger upon systemic absorption is methemoglobinemia , a serious condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7][8] This leads to symptoms like cyanosis (blueish skin), dizziness, headache, and in severe cases, respiratory distress and death.[8]

  • Dermal Absorption: This is a critical exposure pathway. Many aromatic amines are lipid-soluble and can readily penetrate intact skin, making high-quality gloves and protective clothing non-negotiable.[2][8]

  • Skin and Eye Irritation: Direct contact is expected to cause moderate to severe skin and eye irritation.[7][8][9]

  • Combustibility: The compound is likely a combustible liquid that can form flammable vapor mixtures with air when heated.[5][9]

  • Chronic Effects: Prolonged or repeated exposure to aromatic amines may cause damage to organs, particularly the liver and nervous system, and some are suspected carcinogens.[2][8]

The Core Protocol: A Multi-Layered Defense Strategy

Effective chemical safety does not rely on a single piece of equipment but on an integrated system of controls and protective gear. Engineering controls, such as chemical fume hoods, are the first and most critical line of defense and must be used for all operations involving 2-ethoxy-N-ethylaniline.[9][10] PPE serves as the final, essential barrier between you and the chemical.

PPE Selection and Rationale

The following table summarizes the required PPE based on the scale of the operation. This tiered approach ensures that the level of protection matches the level of risk.

Task Scale & Scenario Minimum PPE Ensemble
Low-Volume Handling (e.g., Weighing <1g, preparing solutions in a certified chemical fume hood)Primary Gloves: Nitrile (≥4 mil)Secondary Gloves: Nitrile (worn over primary)Flame-Retardant Laboratory Coat (fully buttoned)Chemical Splash Goggles (ANSI Z87.1 certified)
Standard Laboratory Synthesis (e.g., Reactions up to 50g, extractions, distillations in a fume hood)Primary Gloves: Nitrile (≥8 mil) or NeopreneSecondary Gloves: NitrileFlame-Retardant Laboratory CoatChemical-Resistant Apron Chemical Splash GogglesFace Shield (worn over goggles)
High-Volume Operations & Spill Response (e.g., Handling >50g, cleaning spills, potential for aerosol generation)Heavy-Duty Gloves: Butyl or Viton rubberChemical-Resistant Suit (e.g., Tychem®)Chemical-Resistant BootsRespiratory Protection: Full-face respirator with organic vapor/ammonia cartridges or a Self-Contained Breathing Apparatus (SCBA)
Step-by-Step PPE Protocols

A. Donning (Putting On) PPE Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Laboratory Coat/Suit: Don the lab coat, ensuring it is fully buttoned, or the chemical-resistant suit.

  • Apron: If required, tie the chemical-resistant apron securely.

  • Respiratory Protection: If needed, perform a seal check and don the respirator.

  • Eye & Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

B. Doffing (Taking Off) PPE Sequence — The Contamination-Avoidance Protocol:

This sequence is critical to prevent transferring chemical residue to your skin or clothing.

  • Initial Decontamination: If grossly contaminated, wipe down outer gloves and apron before removal.

  • Outer Gloves: Peel off the outer pair of gloves. Grasp the outside of one glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately in a designated hazardous waste container.

  • Face Shield & Apron: Remove the face shield and apron, handling them by the straps and avoiding contact with the front surfaces.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat/Suit: Unbutton the lab coat and roll it down off your shoulders, touching only the inside. Turn the sleeves inside out as you remove them.

  • Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The decision-making process for selecting appropriate PPE should be systematic. The following diagram illustrates a logical workflow to guide your choices.

Caption: PPE Selection Workflow for 2-ethoxy-N-ethylaniline.

Disposal Plan: Completing the Safety Lifecycle

  • PPE Disposal: All disposable PPE, including gloves, aprons, and contaminated lab coats, must be treated as hazardous waste. Place items immediately into a designated, sealed, and clearly labeled hazardous waste container. Never dispose of contaminated PPE in the regular trash.

  • Chemical Waste: 2-ethoxy-N-ethylaniline and any materials used to clean up spills (e.g., vermiculite, sand) must be disposed of as hazardous waste.[8][9] Adhere strictly to your institution's and region's environmental regulations.[8] Contact your Environmental Health and Safety (EHS) department for specific guidance.

Conclusion: Building a Culture of Inherent Safety

Handling chemicals like 2-ethoxy-N-ethylaniline, where data may be incomplete, requires a mindset that prioritizes safety above all else. The causality is clear: the toxicological profile of aromatic amines necessitates a robust barrier to prevent skin absorption and inhalation. By implementing this multi-layered PPE strategy, following meticulous donning and doffing procedures, and adhering to proper disposal protocols, you create a self-validating system of safety. This approach not only protects you and your colleagues but also builds the deep, unwavering trust in safety that is the hallmark of a world-class research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethylaniline, 98%. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazard Summary: 2-Ethylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of 2-Ethylaniline (CAS 578-54-1): A Guide for Researchers and Manufacturers. Retrieved from [Link]

  • NIOSH. (1994). amines, aromatic 2002. Retrieved from [Link]

  • SKC Inc. (n.d.). OSHA / NIOSH Sampling Guide for Aniline (Amines, Aromatic). Retrieved from [Link]

  • Wikisource. (n.d.). Amines, Aromatic (2002). Retrieved from [Link]

  • BorsodChem MCHZ. (2019). ethylaniline. Retrieved from [Link]

  • NIOSH. (n.d.). NMAM 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline - Registration Dossier. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

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